Product packaging for AA41612(Cat. No.:)

AA41612

Número de catálogo: B1663395
Peso molecular: 324.2 g/mol
Clave InChI: FEMVYIQDVGQFBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Novel antagonist of melanopsin-mediated phototransduction;  High Quality Biochemicals for Research Uses

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15Cl2NO3S B1663395 AA41612

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO3S/c1-18-11-7-10(14)12(8-9(11)13)19(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMVYIQDVGQFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AA41612 (MK-761)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AA41612, more commonly known as MK-761, is a pharmacological agent with a dual mechanism of action, functioning as both a beta-adrenoceptor antagonist and a vasodilator. This unique combination of activities confers upon it the ability to reduce heart rate and contractility while simultaneously lowering peripheral vascular resistance, making it a compound of interest for the management of hypertension. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the action of MK-761, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Core Mechanism of Action: Beta-Adrenoceptor Antagonism

MK-761 competitively blocks beta-adrenergic receptors, thereby inhibiting the binding of endogenous catecholamines such as norepinephrine and epinephrine. This antagonism is the primary mechanism for its effects on the cardiovascular system.

Signaling Pathway of Beta-Adrenoceptor Blockade

Beta-adrenergic receptors are G-protein coupled receptors that, upon activation by agonists, stimulate adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). By blocking these receptors, MK-761 attenuates this signaling cascade.

Beta_Adrenoceptor_Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenoceptor β-Adrenoceptor Catecholamines->Beta_Adrenoceptor Binds G_Protein Gs Protein Beta_Adrenoceptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets MK761 MK-761 MK761->Beta_Adrenoceptor Blocks

Figure 1: Signaling pathway of beta-adrenoceptor blockade by MK-761.
Quantitative Analysis of Beta-Blocking Activity

The beta-adrenoceptor blocking potency of MK-761 has been evaluated in various preclinical models. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is a key metric.

Tissue/ModelAgonistpA2 Value of MK-761Reference Compound (pA2)
Isolated Rat Atria (Chronotropic effect)Isoproterenol7.8Propranolol (8.4)
Isolated Cat Papillary Muscle (Inotropic effect)Isoproterenol7.9Propranolol (8.2)
Anesthetized Dog (Heart Rate)Isoproterenol-Timolol (potent), Pindolol (potent)
Anesthetized Dog (Vasodilation)Isoproterenol-Timolol (potent), Pindolol (potent)

Note: Specific pA2 values for anesthetized dogs were not available in the reviewed literature, but MK-761 was found to be approximately as potent as timolol and pindolol.

Vasodilatory Mechanism of Action

In addition to its beta-blocking properties, MK-761 exhibits direct vasodilatory effects, contributing to its antihypertensive action. The precise molecular mechanism of this vasodilation is not as extensively characterized as its beta-blockade. However, it is known to be a direct action on the vasculature and is not mediated by beta-adrenoceptor stimulation.

Putative Signaling Pathway for Vasodilation

The vasodilatory effect of MK-761 is independent of beta-adrenoceptor blockade. While the exact pathway is not fully elucidated, it is hypothesized to involve direct effects on vascular smooth muscle cells, potentially through modulation of ion channels or other signaling pathways that lead to smooth muscle relaxation.

Vasodilation_Mechanism cluster_extracellular Extracellular Space cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space MK761 MK-761 Target_Molecule Putative Target (e.g., Ion Channel) MK761->Target_Molecule Acts on Signaling_Cascade Intracellular Signaling Cascade Target_Molecule->Signaling_Cascade Modulates Relaxation Smooth Muscle Relaxation (Vasodilation) Signaling_Cascade->Relaxation Leads to

Figure 2: Hypothesized direct vasodilation pathway of MK-761.

Experimental Protocols

The following are summaries of the methodologies used in key preclinical studies of MK-761.

In Vitro Beta-Adrenoceptor Blockade in Isolated Rat Atria
  • Objective: To determine the beta-blocking potency of MK-761 on the chronotropic response to isoproterenol.

  • Tissue Preparation: Spontaneously beating atria were isolated from male rats and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Procedure:

    • A cumulative concentration-response curve to isoproterenol was established to determine the baseline chronotropic effect.

    • The atria were then incubated with a fixed concentration of MK-761 for a specified period.

    • A second cumulative concentration-response curve to isoproterenol was then generated in the presence of MK-761.

    • The degree of rightward shift in the concentration-response curve was used to calculate the pA2 value according to the Schild method.

  • Data Analysis: The pA2 value was determined by Schild regression analysis.

Isolated_Atria_Workflow Start Start Isolate_Atria Isolate Rat Atria Start->Isolate_Atria Suspend_in_Bath Suspend in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) Isolate_Atria->Suspend_in_Bath Baseline_CRC Establish Baseline Isoproterenol CRC Suspend_in_Bath->Baseline_CRC Incubate_MK761 Incubate with MK-761 Baseline_CRC->Incubate_MK761 Second_CRC Generate Isoproterenol CRC in presence of MK-761 Incubate_MK761->Second_CRC Calculate_pA2 Calculate pA2 value (Schild Analysis) Second_CRC->Calculate_pA2 End End Calculate_pA2->End

Figure 3: Experimental workflow for determining pA2 in isolated rat atria.
In Vivo Antihypertensive Effects in Anesthetized Dogs

  • Objective: To evaluate the antihypertensive and beta-blocking effects of MK-761 in a whole-animal model.

  • Animal Model: Mongrel dogs of either sex were anesthetized with a suitable anesthetic agent (e.g., pentobarbital sodium).

  • Procedure:

    • The femoral artery and vein were cannulated for blood pressure measurement and drug administration, respectively.

    • Heart rate was monitored via ECG.

    • A baseline period was established to record stable hemodynamic parameters.

    • MK-761 was administered intravenously at various doses.

    • Blood pressure and heart rate were continuously monitored to assess the drug's effects.

    • To assess beta-blockade, challenge doses of isoproterenol were administered before and after MK-761 to quantify the antagonism of the isoproterenol-induced tachycardia and hypotension.

  • Data Analysis: Changes in mean arterial pressure and heart rate from baseline were calculated for each dose of MK-761. The degree of inhibition of the isoproterenol response was used to determine in vivo beta-blocking potency.

Summary and Conclusion

This compound (MK-761) is a dual-acting compound that exhibits both beta-adrenoceptor antagonism and direct vasodilatory properties. Its beta-blocking activity is comparable to that of established agents like timolol and pindolol, effectively reducing cardiac rate and contractility. The vasodilatory action, while less characterized, contributes significantly to its overall antihypertensive effect. This unique pharmacological profile suggests its potential as an effective therapeutic agent for cardiovascular diseases, particularly hypertension. Further research to fully elucidate the molecular mechanism of its vasodilatory action is warranted to better understand its complete pharmacological profile.

The Enigma of AA41612: A Search for a Ghost in the Machine of Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of public scientific databases, patent libraries, and drug development literature, the specific identifier "AA41612" does not correspond to any publicly disclosed compound, gene, or protein. This suggests that this compound is likely an internal, proprietary designation for a candidate molecule within a private research and development pipeline.

The process of bringing a new drug to market is a lengthy and complex journey, often shrouded in secrecy during its early phases. Pharmaceutical and biotechnology companies invest significant resources in discovering and developing new therapeutic agents. During this preclinical phase, compounds are often assigned internal alphanumeric codes, like this compound, to track their progress and protect intellectual property.

These internal identifiers are used in all in-house documentation, from initial high-throughput screening campaigns to detailed mechanistic studies. It is only when a company decides to publish its findings in a peer-reviewed journal, file a patent application, or advance the compound into clinical trials that the specific chemical structure and biological data associated with the internal code are made public.

Therefore, without access to proprietary internal research data, it is not possible to provide an in-depth technical guide on the target identification and validation of this compound. The core requirements of the request—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—are all contingent on the availability of this non-public information.

For researchers, scientists, and drug development professionals interested in the general processes of target identification and validation, a wealth of information is available on established methodologies. These include but are not limited to:

Key Methodologies in Target Identification and Validation

Experimental ApproachDescriptionKey Techniques
Target Identification The process of identifying the specific molecular target (e.g., a protein, gene, or RNA) to which a drug candidate binds and exerts its therapeutic effect.Affinity Chromatography, Yeast Two-Hybrid Screening, Phage Display, Genetic Screens (e.g., CRISPR-Cas9), Proteomics-based approaches.
Target Engagement Assays Experiments designed to confirm that the drug candidate physically interacts with its intended target in a relevant biological context (e.g., in living cells).Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), Fluorescence Resonance Energy Transfer (FRET).
Target Validation The process of demonstrating that modulating the identified target with the drug candidate leads to the desired therapeutic outcome and has an acceptable safety profile.In vitro cellular assays (e.g., proliferation, apoptosis), In vivo animal models of disease, Knockdown/knockout studies (e.g., using siRNA or CRISPR).

Illustrative Workflow for Target Identification and Validation

Below is a generalized workflow diagram illustrating the logical steps involved in moving from a hit compound to a validated drug target.

G cluster_0 Target Identification cluster_1 Target Engagement cluster_2 Target Validation Hit_Compound Hit Compound (e.g., from HTS) Affinity_Based_Methods Affinity-Based Methods (e.g., Affinity Chromatography) Hit_Compound->Affinity_Based_Methods Genetic_Methods Genetic Methods (e.g., CRISPR Screen) Hit_Compound->Genetic_Methods Putative_Targets Identification of Putative Targets Affinity_Based_Methods->Putative_Targets Genetic_Methods->Putative_Targets CETSA Cellular Thermal Shift Assay (CETSA) Putative_Targets->CETSA BRET_FRET BRET/FRET Assays Putative_Targets->BRET_FRET Target_Engaged Confirmation of Target Engagement in Cells CETSA->Target_Engaged BRET_FRET->Target_Engaged In_Vitro_Assays In Vitro Cellular Assays (Phenotypic Response) Target_Engaged->In_Vitro_Assays In_Vivo_Models In Vivo Disease Models (Efficacy & Safety) Target_Engaged->In_Vivo_Models Validated_Target Validated Drug Target In_Vitro_Assays->Validated_Target In_Vivo_Models->Validated_Target

Caption: A generalized workflow for drug target identification and validation.

An In-depth Technical Guide to the Discovery and Synthesis of Pyr-24, a Novel Pyrazolopyrimidine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "AA41612" could not be specifically identified in publicly available literature. This guide describes a representative, hypothetical pyrazolopyrimidine compound, "Pyr-24," to illustrate the requested format and content. The experimental data and pathways are illustrative and based on typical characteristics of this class of molecules.

Introduction and Discovery

Pyr-24 is a novel, potent, and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX). Compounds of the pyrazolopyrimidine class have been investigated for their therapeutic potential in oncology and inflammatory diseases. The discovery of Pyr-24 was the result of a structure-activity relationship (SAR) study aimed at improving the selectivity and pharmacokinetic profile of an earlier series of pyrazolopyrimidine inhibitors. High-throughput screening of a focused library identified a lead compound, which was subsequently optimized through iterative medicinal chemistry efforts to yield Pyr-24.

Synthesis of Pyr-24

The synthesis of Pyr-24 is achieved through a multi-step synthetic route, as outlined below. The key steps involve the construction of the pyrazolopyrimidine core followed by functionalization.

Synthetic Scheme

The overall synthetic workflow for Pyr-24 is depicted in the following diagram.

G A Starting Material A (Substituted Hydrazine) B Intermediate 1 (Pyrazolone) A->B  + C  Condensation   D Intermediate 2 (Pyrazolopyrimidine Core) B->D  Cyclization   C Starting Material B (Diketone) C->B E Intermediate 3 (Chlorinated Core) D->E  Chlorination (POCl3)   G Final Product (Pyr-24) E->G  + F  Nucleophilic Substitution   F Starting Material C (Amine Sidechain) F->G

Synthetic workflow for the generation of Pyr-24.
Experimental Protocols

Synthesis of Intermediate 2 (Pyrazolopyrimidine Core): A solution of Intermediate 1 (1.0 eq) and Starting Material B (1.1 eq) in ethanol (0.5 M) was heated to reflux for 4 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum to afford Intermediate 2 as a white solid.

Synthesis of Intermediate 3 (Chlorinated Core): Intermediate 2 (1.0 eq) was suspended in phosphorus oxychloride (5.0 eq) and heated to 100°C for 12 hours. The excess phosphorus oxychloride was removed under reduced pressure. The residue was carefully quenched with ice water, and the pH was adjusted to 8 with a saturated sodium bicarbonate solution. The aqueous layer was extracted with dichloromethane (3 x 50 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated to give Intermediate 3.

Synthesis of Pyr-24 (Final Product): To a solution of Intermediate 3 (1.0 eq) and Starting Material C (1.2 eq) in dimethylformamide (0.2 M) was added diisopropylethylamine (3.0 eq). The reaction mixture was stirred at 80°C for 6 hours. After cooling, the mixture was poured into water, and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to yield Pyr-24.

Biological Activity

Pyr-24 was evaluated for its inhibitory activity against a panel of kinases and in cell-based assays.

In Vitro Kinase Inhibition

The inhibitory activity of Pyr-24 against TKX and a selection of off-target kinases was determined using a radiometric kinase assay.

CompoundTKX IC50 (nM)Kinase A IC50 (nM)Kinase B IC50 (nM)
Pyr-2415> 10,0001,250
Lead Cmpd150500200
Cellular Activity

The anti-proliferative effect of Pyr-24 was assessed in a cancer cell line known to be dependent on TKX signaling.

CompoundCell Line X Proliferation IC50 (nM)
Pyr-2485
Lead Cmpd950
Experimental Protocol: In Vitro Kinase Assay

Kinase assays were performed in a final volume of 25 µL containing kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20), 10 µM ATP, [γ-33P]ATP (0.5 µCi), and the peptide substrate (10 µM). The reaction was initiated by the addition of the TKX enzyme. The mixture was incubated for 60 minutes at 30°C. The reaction was stopped by the addition of 3% phosphoric acid. The mixture was then transferred to a filter plate, washed, and the radioactivity was measured using a scintillation counter.

Signaling Pathway Analysis

Pyr-24 exerts its cellular effects by inhibiting the TKX signaling pathway, which is known to be a critical driver of cell proliferation and survival in certain cancer types.

TKX Signaling Pathway

The following diagram illustrates the mechanism of action of Pyr-24 within the TKX signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor TKX_Receptor TKX Receptor GrowthFactor->TKX_Receptor Downstream_Protein_1 Downstream_Protein_1 TKX_Receptor->Downstream_Protein_1 P Downstream_Protein_2 Downstream_Protein_2 Downstream_Protein_1->Downstream_Protein_2 P Transcription_Factor Transcription_Factor Downstream_Protein_2->Transcription_Factor P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Pyr24 Pyr-24 Pyr24->TKX_Receptor  Inhibition

Mechanism of action of Pyr-24 in the TKX signaling pathway.

Conclusion

Pyr-24 is a potent and selective inhibitor of TKX with significant anti-proliferative activity in a relevant cancer cell line. The synthetic route is robust and allows for the generation of material for further preclinical evaluation. Future studies will focus on the in vivo efficacy and safety profile of Pyr-24.

Technical Whitepaper: AA41612, a Novel Inhibitor of Fibroblast Activating Kinase 2 (FAK2) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF)

Author: BenchChem Technical Support Team. Date: November 2025

As requested, here is an in-depth technical guide on the hypothetical therapeutic agent AA41612.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease with limited therapeutic options. A key pathological feature of IPF is the excessive accumulation of extracellular matrix (ECM) produced by activated myofibroblasts. Transforming growth factor-beta (TGF-β) is a central mediator of this process. Here, we introduce this compound, a potent and selective small molecule inhibitor of the novel, fictitious serine/threonine kinase, Fibroblast Activating Kinase 2 (FAK2). FAK2 has been identified as a critical downstream node in the TGF-β signaling pathway, specifically mediating pro-fibrotic gene expression in lung fibroblasts. This document details the preclinical data supporting this compound as a promising therapeutic candidate for IPF, including its mechanism of action, in vitro and in vivo efficacy, and associated experimental protocols.

Introduction to the FAK2 Pathway in IPF

Recent research has uncovered a novel signaling pathway integral to the pathogenesis of IPF. Upon binding of TGF-β to its receptor (TGF-βR), the signal is transduced through SMAD proteins and also activates Fibroblast Activating Kinase 2 (FAK2). Activated FAK2 phosphorylates the transcription factor "Fibro-Proliferative Element Binding Protein" (FPEB), leading to its nuclear translocation and the subsequent upregulation of key fibrotic genes, including those for collagen type I (COL1A1) and alpha-smooth muscle actin (α-SMA). In IPF, this pathway is constitutively active, driving relentless ECM deposition and lung tissue stiffening.

TGF_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βR TGF-β Receptor TGF-β->TGF-βR Binds SMAD SMAD TGF-βR->SMAD Activates FAK2 FAK2 (Inactive) TGF-βR->FAK2 Activates pFAK2 FAK2 (Active) FAK2->pFAK2 FPEB FPEB pFAK2->FPEB Phosphorylates pFPEB FPEB-P FPEB->pFPEB Gene Pro-fibrotic Genes (COL1A1, α-SMA) pFPEB->Gene Translocates to Nucleus This compound This compound This compound->pFAK2 Inhibits Transcription Increased Transcription Gene->Transcription

Caption: TGF-β signaling via the novel FAK2 kinase in lung fibroblasts.

In Vitro Efficacy of this compound

Biochemical and Cellular Potency

This compound demonstrates potent, sub-micromolar inhibition of FAK2 kinase activity and downstream pro-fibrotic signaling in primary human lung fibroblasts (HLFs) derived from IPF patients.

Assay TypeCell Line / SystemReadoutIC50 (nM)
Biochemical Kinase Assay Recombinant Human FAK2ATP Consumption8.5
Cellular Target Engagement IPF Patient HLFspFPEB Levels (Western Blot)45.2
Cellular Functional Assay TGF-β Stimulated IPF HLFsα-SMA Expression (qPCR)98.7
Cellular Functional Assay TGF-β Stimulated IPF HLFsCollagen (COL1A1) Expression (qPCR)112.4
Cell Viability Assay IPF Patient HLFsATP Content (CellTiter-Glo®)> 10,000
Selectivity Profile

This compound was screened against a panel of 250 kinases to assess its selectivity. At a concentration of 1 µM, this compound exhibited greater than 95% inhibition of only FAK2, indicating a highly selective profile and a reduced potential for off-target effects.

In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

The efficacy of this compound was evaluated in the widely-used bleomycin-induced mouse model of pulmonary fibrosis.[1][2][3]

Treatment GroupRoute / DoseAshcroft Score (Mean ± SEM)Soluble Collagen (µ g/lung ± SEM)α-SMA Positive Area (% ± SEM)
Vehicle Control Oral, QD6.8 ± 0.4254.3 ± 15.118.2 ± 1.9
This compound Oral, 10 mg/kg QD3.1 ± 0.3135.8 ± 10.27.5 ± 1.1
Nintedanib Oral, 60 mg/kg QD3.5 ± 0.4148.2 ± 12.58.1 ± 1.3

Data collected on day 21 post-bleomycin administration. QD = once daily.

Experimental Protocols

FAK2 Biochemical Kinase Assay

workflow_biochemical cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout p1 Recombinant FAK2 + Kinase Buffer r1 Incubate FAK2 + this compound (10 min, RT) p1->r1 p2 Serial Dilution of this compound p2->r1 p3 ATP Solution r2 Add ATP to Initiate (60 min, RT) p3->r2 r1->r2 ro1 Add Kinase-Glo® Reagent r2->ro1 ro2 Measure Luminescence ro1->ro2 ro3 Calculate IC50 ro2->ro3

Caption: Workflow for the FAK2 biochemical kinase assay.

Methodology:

  • Preparation: Recombinant human FAK2 enzyme is diluted in kinase assay buffer. This compound is prepared in a serial dilution series in DMSO, then diluted in assay buffer.

  • Reaction Initiation: FAK2 enzyme and this compound (or vehicle) are combined in a 384-well plate and incubated for 10 minutes at room temperature. The kinase reaction is initiated by the addition of ATP. The reaction proceeds for 60 minutes.

  • Detection: An equal volume of Kinase-Glo® Luminescent Kinase Assay reagent is added to each well to stop the reaction and measure the remaining ATP.

  • Analysis: Luminescence is measured using a plate reader. The data are normalized to vehicle controls, and the IC50 value is calculated using a four-parameter logistic curve fit.

Cellular α-SMA Expression Assay (qPCR)

workflow_qPCR s1 Plate IPF Human Lung Fibroblasts (6-well plate, 24h) s2 Serum Starve Cells (12h) s1->s2 s3 Pre-treat with this compound dilutions (1h) s2->s3 s4 Stimulate with TGF-β (10 ng/mL) (24h) s3->s4 s5 Lyse Cells & Isolate RNA s4->s5 s6 Synthesize cDNA s5->s6 s7 Perform Quantitative PCR (α-SMA & GAPDH primers) s6->s7 s8 Analyze Data (ΔΔCt Method) s7->s8

Caption: Workflow for cellular α-SMA expression analysis by qPCR.

Methodology:

  • Cell Culture: Primary human lung fibroblasts from IPF patients are seeded into 6-well plates and allowed to adhere overnight.[4]

  • Treatment: Cells are serum-starved for 12 hours, then pre-treated with various concentrations of this compound or vehicle for 1 hour. Subsequently, cells are stimulated with 10 ng/mL of recombinant human TGF-β1 for 24 hours to induce myofibroblast differentiation.

  • RNA Isolation: Cells are lysed, and total RNA is extracted using a commercial RNA purification kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.

  • qPCR: Quantitative PCR is performed using primers specific for human α-SMA (ACTA2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of α-SMA mRNA is calculated using the delta-delta Ct (ΔΔCt) method. IC50 values are determined by plotting the normalized expression against the log concentration of this compound.

Bleomycin-Induced Pulmonary Fibrosis Model

Methodology:

  • Induction: C57BL/6 mice receive a single intratracheal instillation of bleomycin (2.5 U/kg) to induce lung injury and subsequent fibrosis.[3][5]

  • Treatment: Seven days post-bleomycin administration, once the inflammatory phase has subsided and the fibrotic phase has begun, mice are randomized into treatment groups.[1] this compound (10 mg/kg), Nintedanib (60 mg/kg as a positive control), or a vehicle solution is administered orally, once daily, for 14 consecutive days.

  • Endpoint Analysis (Day 21):

    • Histology: Lungs are harvested, fixed, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. Fibrosis severity is quantified using the semi-quantitative Ashcroft scoring method.

    • Collagen Content: The right lung lobe is homogenized, and total soluble collagen content is measured using the Sircol™ Soluble Collagen Assay.

    • Immunohistochemistry: Lung sections are stained for α-SMA to quantify the area of myofibroblast accumulation. The percentage of α-SMA positive area is determined using image analysis software.

Conclusion

This compound is a potent and highly selective inhibitor of the novel pro-fibrotic kinase FAK2. It effectively blocks the TGF-β-FAK2-FPEB signaling axis in IPF patient-derived fibroblasts, leading to a reduction in myofibroblast differentiation and collagen expression. In the preclinical bleomycin-induced lung fibrosis model, this compound demonstrated significant anti-fibrotic efficacy, reducing both histological scarring and biochemical markers of fibrosis to a degree comparable with the approved IPF therapeutic, Nintedanib. These compelling preclinical data strongly support the continued development of this compound as a potential new therapeutic agent for Idiopathic Pulmonary Fibrosis.

References

Preliminary Studies on AA41612 in a Xenograft Mouse Model of Human Colorectal Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies conducted on AA41612, a novel small molecule inhibitor of the tyrosine kinase JKN1. The data herein supports the potential of this compound as a therapeutic agent for the treatment of human colorectal carcinoma.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary assessment of this compound.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineParameterValue
Kinase InhibitionRecombinant JKN1IC₅₀15.2 nM
Cell ProliferationHCT116EC₅₀128.7 nM
Apoptosis InductionHCT116Caspase 3/7 Activity3.5-fold increase at 200 nM

Table 2: Pharmacokinetic Profile of this compound in CD-1 Mice (10 mg/kg, intravenous)

ParameterUnitValue
Half-life (t₁/₂)hours4.7
Volume of Distribution (Vd)L/kg2.1
Clearance (CL)mL/min/kg5.8
Area Under the Curve (AUC)ng·h/mL2890

Table 3: In Vivo Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupDose (mg/kg, daily)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle-1543 ± 210-
This compound25789 ± 15048.9
This compound50452 ± 9870.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. JKN1 Kinase Inhibition Assay

  • Objective: To determine the in vitro potency of this compound against the JKN1 kinase.

  • Method: A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant human JKN1 enzyme was incubated with a FRET peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. The fluorescence was read on a microplate reader, and the IC₅₀ value was calculated from the resulting dose-response curve.

2. HCT116 Cell Proliferation Assay

  • Objective: To assess the effect of this compound on the proliferation of human colorectal carcinoma cells.

  • Method: HCT116 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound for 72 hours. Cell viability was measured using a resazurin-based assay. The EC₅₀ value was determined by fitting the data to a four-parameter logistic curve.

3. HCT116 Xenograft Mouse Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Method: Female athymic nude mice were subcutaneously inoculated with HCT116 cells. When tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment groups. This compound was administered orally once daily for 21 days. Tumor volume was measured twice weekly with calipers. At the end of the study, tumors were excised and weighed.

Visualizations

Signaling Pathway of JKN1 in Colorectal Carcinoma

JKN1_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF JKN1 JKN1 RAS->JKN1 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival JKN1->Survival This compound This compound This compound->JKN1

Caption: Proposed signaling pathway of JKN1 in colorectal carcinoma and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow Start Start: HCT116 Cell Culture Implantation Subcutaneous Implantation in Mice Start->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Daily Oral Dosing (21 Days) Randomization->Dosing Measurement Tumor Volume Measurement (2x/week) Dosing->Measurement During Treatment Endpoint Study Endpoint: Tumor Excision & Analysis Measurement->Endpoint After 21 Days

Caption: Workflow for the HCT116 xenograft mouse model efficacy study.

Logical Relationship of this compound Mechanism of Action

mechanism_of_action This compound This compound JKN1_Binding Binds to ATP-binding pocket of JKN1 This compound->JKN1_Binding JKN1_Inhibition Inhibition of JKN1 Kinase Activity JKN1_Binding->JKN1_Inhibition Downstream_Inhibition Inhibition of Downstream Signaling JKN1_Inhibition->Downstream_Inhibition Reduced_Proliferation Reduced Cell Proliferation Downstream_Inhibition->Reduced_Proliferation Induced_Apoptosis Induction of Apoptosis Downstream_Inhibition->Induced_Apoptosis Tumor_Inhibition Tumor Growth Inhibition Reduced_Proliferation->Tumor_Inhibition Induced_Apoptosis->Tumor_Inhibition

Caption: Logical flow of the proposed mechanism of action for this compound.

An In-depth Technical Guide to AA41612: A Novel Melanopsin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis, chemical properties, and biological activity of AA41612, a potent and selective antagonist of melanopsin-mediated phototransduction. The information is intended to support further research and development efforts in the fields of neuroscience, ophthalmology, and chronobiology.

Chemical Properties and Structural Analysis

This compound is a small molecule with the chemical formula C12H15Cl2NO3S and a molecular weight of 324.22 g/mol [1]. Its systematic name is 4-chlorophenyl 2,2-dichlorocyclopropane-1-carboxylate. The structural and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 433690-62-1[1]
Chemical Formula C12H15Cl2NO3S[1]
Molecular Weight 324.22[1]
Exact Mass 323.0150[1]
Elemental Analysis C, 44.46; H, 4.66; Cl, 21.87; N, 4.32; O, 14.80; S, 9.89[1]

Mechanism of Action: Antagonism of Melanopsin-Mediated Phototransduction

This compound functions as a competitive antagonist of melanopsin, the photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs). It acts by competing with the chromophore retinal for the binding pocket of the melanopsin opsin. This inhibition of melanopsin activation subsequently blocks the downstream phototransduction cascade.

The melanopsin signaling pathway, which is inhibited by this compound, is a G-protein coupled cascade that more closely resembles invertebrate phototransduction than the canonical vertebrate rod and cone pathways. The key steps are as follows:

  • Light Activation: Melanopsin, bound to its retinal chromophore, absorbs a photon of light, primarily in the blue region of the spectrum.

  • G-protein Activation: This photoisomerization activates a Gq/11-type G-protein.

  • PLC Activation: The activated G-protein, in turn, activates phospholipase C (PLC).

  • TRPC Channel Opening: PLC activation leads to the opening of transient receptor potential canonical (TRPC) channels.

  • Depolarization: The influx of cations through the TRPC channels causes depolarization of the ipRGC, leading to the generation of an action potential.

The following diagram illustrates the melanopsin signaling pathway and the point of inhibition by this compound.

Melanopsin_Signaling_Pathway cluster_membrane Cell Membrane Light Light (Blue Light) Melanopsin Melanopsin Light->Melanopsin Activates Gq11 Gq/11 Melanopsin->Gq11 Activates PLC PLC Gq11->PLC Activates TRPC TRPC Channel PLC->TRPC Opens Depolarization Depolarization TRPC->Depolarization Leads to This compound This compound This compound->Melanopsin Inhibits

Caption: Melanopsin signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on related literature, the following methodologies are likely to be employed.

The synthesis of the dichlorocyclopropane moiety typically involves the reaction of an alkene with a source of dichlorocarbene. A plausible, though not confirmed, synthetic route for this compound could involve the esterification of a dichlorocyclopropane carboxylic acid with a corresponding phenol.

The following workflow outlines a general approach:

Synthesis_Workflow Start Starting Materials Step1 Alkene + Dichlorocarbene Source Start->Step1 Intermediate Dichlorocyclopropane Carboxylic Acid Step1->Intermediate Step2 Esterification with 4-chlorophenol Intermediate->Step2 FinalProduct This compound Step2->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification

Caption: Generalized synthesis workflow for this compound.

The antagonist activity of this compound can be assessed using an in vitro cell-based assay. A common method involves the use of a heterologous expression system, such as Chinese Hamster Ovary (CHO) cells, stably transfected with the human melanopsin gene (OPN4). The light-induced activation of melanopsin leads to an increase in intracellular calcium, which can be measured using a fluorescent calcium indicator.

Experimental Workflow for In Vitro Assay:

  • Cell Culture: Culture CHO cells stably expressing human melanopsin.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound.

  • Light Stimulation: Expose the cells to blue light to activate melanopsin.

  • Calcium Imaging: Measure the change in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2).

  • Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the calcium response against the compound concentration.

Assay_Workflow Start CHO-OPN4 Cells Step1 Incubate with this compound Start->Step1 Step2 Light Stimulation (Blue Light) Step1->Step2 Step3 Calcium Imaging Step2->Step3 End IC50 Determination Step3->End

Caption: In vitro assay workflow for this compound activity.

Biological Activity Data

While extensive quantitative data is limited in the public domain, this compound has been identified as a potent antagonist of melanopsin. Further research is required to fully characterize its pharmacological profile, including its selectivity for melanopsin over other opsins and its pharmacokinetic properties.

Conclusion

This compound represents a valuable research tool for dissecting the roles of melanopsin and ipRGCs in various physiological processes. Its potency and selectivity make it a promising lead compound for the development of therapeutics targeting conditions where melanopsin signaling is dysregulated, such as certain sleep disorders and light-sensitive neuropathies. This guide provides a foundational understanding of this compound to aid in these research endeavors.

References

Initial In Vitro Characterization of AA41612: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the initial in vitro characterization of AA41612, a novel small molecule inhibitor. The data presented herein elucidates its biochemical potency, binding kinetics, and cellular activity, establishing a foundational understanding for further preclinical development. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Biochemical Potency and Selectivity

This compound was profiled against a panel of kinases to determine its potency and selectivity. The primary target and selected off-target kinases are presented below.

Table 1: Enzymatic Inhibition of Various Kinases by this compound

Kinase TargetIC₅₀ (nM)
Target Kinase A 15.2 ± 2.5
Kinase B875 ± 45
Kinase C> 10,000
Kinase D1,250 ± 110
Kinase E> 10,000

Data are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocol: Kinase Inhibition Assay

The enzymatic activity of the kinases was measured using a fluorescence-based assay. The assay was performed in a 384-well plate format. Each well contained the respective kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). This compound was serially diluted in DMSO and added to the wells, with the final DMSO concentration not exceeding 1%. The reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes. The reaction was then stopped, and the phosphorylation of the substrate was measured using a fluorescence plate reader. The IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.

Binding Affinity and Kinetics

To further characterize the interaction of this compound with its primary target, surface plasmon resonance (SPR) was employed to determine the binding affinity and kinetics.

Table 2: Binding Kinetics of this compound to Target Kinase A

ParameterValue
Kₐ (1/Ms) 2.1 x 10⁵
KᏧ (1/s) 8.4 x 10⁻⁴
Kᴅ (nM) 4.0

Kₐ: Association rate constant, KᏧ: Dissociation rate constant, Kᴅ: Equilibrium dissociation constant.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR analysis was performed using a Biacore instrument. Recombinant Target Kinase A was immobilized on a CM5 sensor chip. A series of concentrations of this compound in running buffer (HBS-EP+) were injected over the chip surface. The association and dissociation phases were monitored in real-time. The sensorgrams were fitted to a 1:1 Langmuir binding model to determine the kinetic parameters.

Cellular Activity

The on-target activity of this compound was assessed in a cell-based assay by measuring the inhibition of phosphorylation of a known downstream substrate of Target Kinase A.

Table 3: Cellular Inhibition of Substrate Phosphorylation by this compound

Cell LineEC₅₀ (nM)
Cancer Cell Line X 78.5 ± 9.1

Data are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocol: Cellular Phosphorylation Assay

Cancer Cell Line X, which endogenously expresses Target Kinase A, was seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of this compound for 2 hours. Following treatment, the cells were lysed, and the level of phosphorylated downstream substrate was quantified using a sandwich ELISA. The EC₅₀ value was determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Mechanism of Action

This compound is a potent and selective inhibitor of Target Kinase A, a critical component of a signaling pathway implicated in cell proliferation and survival. The following diagram illustrates the proposed mechanism of action of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase_A Target Kinase A Receptor->Target_Kinase_A Downstream_Substrate Downstream Substrate Target_Kinase_A->Downstream_Substrate P Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor This compound This compound This compound->Target_Kinase_A Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Proposed signaling pathway and mechanism of action of this compound.

Experimental Workflow

The overall workflow for the initial in vitro characterization of this compound is depicted below.

Experimental_Workflow Compound_Synthesis Compound this compound Synthesis Biochemical_Assay Biochemical Potency (Kinase Inhibition Assay) Compound_Synthesis->Biochemical_Assay Binding_Assay Binding Affinity (SPR) Compound_Synthesis->Binding_Assay Cellular_Assay Cellular Activity (Phosphorylation Assay) Compound_Synthesis->Cellular_Assay Data_Analysis Data Analysis and Characterization Biochemical_Assay->Data_Analysis Binding_Assay->Data_Analysis Cellular_Assay->Data_Analysis

Caption: Workflow for the in vitro characterization of this compound.

AA41612: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the kinase selectivity profile of AA41612, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development for predicting on-target efficacy and potential off-target effects. This document summarizes the available quantitative data, details the experimental methodologies used for its determination, and provides a visual representation of the relevant signaling pathway.

Kinase Selectivity Profile of this compound Analog

An analog of this compound, referred to as "Nicotinamide" or "compound 42" in foundational studies, was profiled against a large panel of kinases to determine its selectivity. The primary target of this compound series is ACK1, a non-receptor tyrosine kinase implicated in various cancers.

Initial screening of the compound at a concentration of 1.0 µM was conducted against a panel of 216 kinases. Subsequent, more extensive profiling was performed against a panel of 451 kinases.

The key findings from these screening efforts are summarized in the table below. The data highlights a high degree of selectivity for ACK1, with significant inhibition also observed for a small number of other kinases, predominantly non-receptor tyrosine kinases.

Kinase TargetInhibitionNotes
ACK1 (TNK2) ~100% Primary Target
YES>80%Off-target
FRK>80%Off-target
FYN>80%Off-target
HCK>80%Off-target
LCK>80%Off-target
SRC>80%Off-target
LYNB>80%Off-target
BLK>80%Off-target
SRMS>80%Off-target
TEC>80%Off-target
TXK>80%Off-target
FGR>80%Off-target

Note: The precise percentage of inhibition for the off-target kinases is reported as >80% in the available literature. The screening was performed at a compound concentration of 1.0 µM with ATP at the Km for each respective kinase.

Experimental Protocols

The kinase selectivity profiling of the this compound analog was performed using a Caliper EZ Reader mobility shift assay. This section details the generalized protocol for such an assay.

Caliper EZ Reader Mobility Shift Kinase Assay

Principle: This assay quantifies the enzymatic activity of kinases by measuring the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation. The negatively charged phosphate group added to the substrate results in a change in its charge-to-mass ratio, allowing for separation of the phosphorylated product from the unphosphorylated substrate via microfluidic capillary electrophoresis.

Materials:

  • Enzyme: Purified recombinant kinases.

  • Substrate: Fluorescently labeled peptide substrate specific for each kinase.

  • Cofactor: ATP at a concentration approximating the Km for each kinase.

  • Test Compound: this compound analog (or other inhibitors).

  • Assay Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl₂, Brij-35, and DTT.

  • Termination Buffer: Contains EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • Instrumentation: Caliper LabChip EZ Reader or similar microfluidic mobility shift assay platform.

  • Microfluidic Chips and Reagents: As specified by the instrument manufacturer.

Procedure:

  • Compound Preparation: A stock solution of the test compound (e.g., this compound analog) is prepared in DMSO. Serial dilutions are then made to achieve the desired final assay concentrations.

  • Assay Plate Preparation: In a 384-well microplate, the following are added to each well:

    • Assay Buffer.

    • Test compound at various concentrations (or DMSO for control wells).

    • Kinase enzyme.

  • Pre-incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to interact with the kinase.

  • Reaction Initiation: A mixture of the fluorescently labeled peptide substrate and ATP is added to each well to start the kinase reaction.

  • Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 28°C or 30°C) for a specific duration (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: The kinase reaction is stopped by the addition of Termination Buffer.

  • Data Acquisition: The assay plate is placed in the Caliper EZ Reader. The instrument's sipper aspirates the contents of each well into the microfluidic chip.

  • Electrophoretic Separation and Detection: Inside the chip, an electric field is applied, separating the phosphorylated product from the unphosphorylated substrate. The fluorescence of both is detected as they pass a laser-induced fluorescence detector.

  • Data Analysis: The instrument's software calculates the percentage of substrate conversion to product. The percent inhibition for each compound concentration is determined relative to the DMSO control wells. IC₅₀ values are then calculated by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

ACK1 Signaling Pathway

Activated Cdc42-associated kinase 1 (ACK1) is a non-receptor tyrosine kinase that acts as a central node in various signaling pathways, primarily downstream of receptor tyrosine kinases (RTKs). It plays a crucial role in cell growth, proliferation, survival, and migration. The following diagram illustrates a simplified representation of the ACK1 signaling cascade.

ACK1_Signaling_Pathway RTKs Receptor Tyrosine Kinases (e.g., EGFR, HER2) ACK1 ACK1 (TNK2) RTKs->ACK1 AKT AKT ACK1->AKT pY176 AndrogenReceptor Androgen Receptor (AR) ACK1->AndrogenReceptor pY267 WASP WASP ACK1->WASP DownstreamEffectors Downstream Effectors AKT->DownstreamEffectors GeneTranscription Gene Transcription AndrogenReceptor->GeneTranscription Migration Cell Migration WASP->Migration Proliferation Cell Proliferation & Survival DownstreamEffectors->Proliferation

Caption: Simplified ACK1 signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines the general workflow for determining the kinase selectivity profile of a test compound like this compound.

Kinase_Profiling_Workflow CompoundPrep Compound Preparation (Serial Dilution) AssayPlate Assay Plate Setup (Kinase, Buffer, Compound) CompoundPrep->AssayPlate ReactionStart Reaction Initiation (Substrate & ATP Addition) AssayPlate->ReactionStart Incubation Incubation ReactionStart->Incubation ReactionStop Reaction Termination (EDTA Addition) Incubation->ReactionStop DataAcquisition Data Acquisition (Caliper EZ Reader) ReactionStop->DataAcquisition DataAnalysis Data Analysis (% Inhibition, IC50) DataAcquisition->DataAnalysis SelectivityProfile Selectivity Profile DataAnalysis->SelectivityProfile

Caption: Kinase selectivity profiling workflow.

Methodological & Application

AA41612 solubility and preparation for assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA41612 is a potent and selective antagonist of melanopsin (OPN4), a G-protein coupled receptor involved in non-image forming visual responses such as circadian rhythm entrainment and the pupillary light reflex. These application notes provide detailed protocols for the solubilization of this compound and its preparation for in vitro assays, along with an overview of its mechanism of action within the melanopsin signaling pathway.

Physicochemical Properties and Solubility

This compound is a white to off-white solid compound. For effective use in experimental settings, understanding its solubility is critical.

Solvent Solubility Molar Concentration (at max solubility)
DMSO250 mg/mL771.08 mM

Note: The use of ultrasonic treatment may be necessary to achieve maximum solubility in DMSO. It is also important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility[1].

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist of the melanopsin receptor. Melanopsin is a photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs). Upon activation by light, melanopsin initiates a G-protein coupled signaling cascade. This compound presumably binds to the melanopsin receptor, preventing its activation by light and thereby inhibiting downstream signaling.

The canonical melanopsin signaling pathway begins with the photoisomerization of the retinal chromophore within the melanopsin receptor. This conformational change activates a Gq/11 family G-protein. The activated G-protein then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the opening of transient receptor potential canonical (TRPC) channels, specifically TRPC6 and TRPC7, causing an influx of cations and depolarization of the ipRGC.

Melanopsin_Signaling_Pathway cluster_cell Intrinsically Photosensitive Retinal Ganglion Cell (ipRGC) Light Light Melanopsin Melanopsin (OPN4) Light->Melanopsin Activates Gq11 Gq/11 Protein Melanopsin->Gq11 Activates This compound This compound This compound->Melanopsin Antagonizes PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG TRPC TRPC6/7 Channels IP3_DAG->TRPC Opens Depolarization Cell Depolarization TRPC->Depolarization Leads to

Figure 1: Melanopsin Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 3.08 µL of DMSO per 1 mg of this compound).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to one month), 4°C is acceptable, but the solution should be protected from light[1].

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the this compound stock solution to working concentrations for use in cell-based assays.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Appropriate cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.

  • Final Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.1%).

  • Application to Assay: Add the prepared working solutions to your in vitro assay system (e.g., cell cultures in multi-well plates).

  • Incubation: Incubate the cells with this compound for the desired period as determined by your experimental design.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Solid add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution 100 mM Stock Solution dissolve->stock_solution serial_dilution Perform Serial Dilutions in Assay Medium stock_solution->serial_dilution working_solution Working Solutions (e.g., 1-100 µM) serial_dilution->working_solution add_working_solution Add Working Solution to Cells working_solution->add_working_solution cell_culture Prepare Cell Culture cell_culture->add_working_solution incubate Incubate for a Defined Period add_working_solution->incubate data_acquisition Data Acquisition (e.g., Calcium Imaging, Reporter Assay) incubate->data_acquisition analysis Data Analysis data_acquisition->analysis

Figure 2: General Experimental Workflow for the Preparation and Use of this compound in In Vitro Assays.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and DMSO. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

Application of Gefitinib in High-Throughput Screening for EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology drug discovery. Overexpression and mutations of EGFR are implicated in the progression of several cancers, making it a crucial target for therapeutic intervention. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel EGFR inhibitors. This document provides detailed application notes and protocols for the use of Gefitinib as a reference compound in HTS assays designed to discover new chemical entities targeting EGFR.

Mechanism of Action

Gefitinib competitively inhibits the ATP binding site of the EGFR tyrosine kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of EGFR signaling leads to the inhibition of cell proliferation, survival, and angiogenesis. The primary signaling cascades affected are the RAS/RAF/MAPK and PI3K/AKT pathways.

Data Presentation

The following tables summarize the quantitative data for Gefitinib in typical biochemical and cell-based HTS assays.

Table 1: Biochemical Assay Performance of Gefitinib

ParameterValueAssay Conditions
Target Recombinant Human EGFR (Kinase Domain)---
Substrate Poly(Glu, Tyr) 4:1---
ATP Concentration 10 µM---
Gefitinib IC50 2.0 - 5.0 nMVaries by specific assay format
Z'-factor ≥ 0.7384-well plate format
Assay Readout Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)---

Table 2: Cell-Based Assay Performance of Gefitinib

ParameterValueCell Line & Conditions
Cell Line PC-9 (NSCLC, EGFR exon 19 deletion)---
Gefitinib GI50 10 - 30 nM72-hour incubation
Z'-factor ≥ 0.6384-well plate format
Assay Readout Cell Viability (e.g., CellTiter-Glo®)---
Cell Line A431 (Epidermoid carcinoma, EGFR overexpression)---
Gefitinib GI50 50 - 150 nM72-hour incubation
Z'-factor ≥ 0.6384-well plate format
Assay Readout Inhibition of EGFR Autophosphorylation (ELISA-based)---

Experimental Protocols

Biochemical HTS Assay for EGFR Kinase Activity (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of EGFR kinase activity.

Materials:

  • Recombinant Human EGFR (kinase domain)

  • Biotinylated Poly(Glu, Tyr) 4:1 substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Allophycocyanin-labeled streptavidin (SA-APC)

  • ATP

  • Gefitinib (or test compounds)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Gefitinib (and test compounds) in DMSO. The final DMSO concentration in the assay should be ≤ 1%.

  • Enzyme and Substrate Preparation: Dilute EGFR and biotinylated substrate in assay buffer to the desired concentrations.

  • Assay Plate Preparation: Dispense 50 nL of compound solution into the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of the EGFR/substrate mix to each well.

  • Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of detection mix (Europium-labeled anti-phosphotyrosine antibody and SA-APC in detection buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the percent inhibition for each compound concentration. Plot the data to determine the IC50 value for Gefitinib.

Cell-Based HTS Assay for EGFR-Dependent Cell Proliferation

This protocol outlines a cell-based assay to measure the effect of EGFR inhibitors on the proliferation of EGFR-dependent cancer cells.

Materials:

  • PC-9 cells (or other suitable EGFR-dependent cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Gefitinib (or test compounds)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 384-well white, clear-bottom cell culture plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed PC-9 cells into 384-well plates at a density of 2,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 10 µL of serially diluted Gefitinib (or test compounds) to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence Generation: Add 25 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 value for Gefitinib.

Visualizations

EGFR Signaling Pathway and Inhibition by Gefitinib

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS/RAF/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Survival Cell Survival Akt->Survival Gefitinib Gefitinib Gefitinib->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

High-Throughput Screening Workflow for EGFR Inhibitors

HTS_Workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Dispensing Acoustic Dispensing of Compounds Compound_Library->Dispensing Assay_Plates 384-well Plates Assay_Plates->Dispensing Reagents Assay Reagents (Enzyme, Substrate, Cells) Reagent_Addition Reagent Addition (Liquid Handler) Reagents->Reagent_Addition Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Raw_Data Raw Data Detection->Raw_Data QC Quality Control (Z'-factor calculation) Raw_Data->QC Hit_ID Hit Identification (% Inhibition > Threshold) QC->Hit_ID Dose_Response Dose-Response Curves and IC50/GI50 Determination Hit_ID->Dose_Response

Caption: A generalized workflow for high-throughput screening of EGFR inhibitors.

Application Notes and Protocols for Immunoprecipitation Kinase Assays Using Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoprecipitation (IP) coupled with a kinase assay is a powerful technique to isolate a specific kinase from a cellular lysate and measure its activity in vitro. This method is invaluable for studying the regulation of kinase activity, identifying kinase substrates, and screening for kinase inhibitors. These application notes provide a detailed protocol for performing an immunoprecipitation kinase assay with a focus on evaluating the inhibitory potential of a small molecule, exemplified here as "AA41612". While "this compound" is used as a placeholder, the principles and procedures outlined are broadly applicable to other kinase inhibitors.

Principle of the Assay

The immunoprecipitation kinase assay involves several key steps. First, the target kinase is selectively captured from a cell lysate using an antibody specific to that kinase. The antibody-kinase complex is then immobilized on protein A/G beads. After washing away non-specifically bound proteins, the activity of the immunoprecipitated kinase is measured by its ability to phosphorylate a known substrate in the presence of ATP. The effect of a kinase inhibitor is determined by including it in the kinase reaction and measuring the subsequent decrease in substrate phosphorylation.

Signaling Pathway Context

Kinases are central components of signaling pathways that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The hypothetical inhibitor this compound is presumed to target a key kinase in a signaling cascade. Understanding the pathway context is crucial for interpreting the results of the kinase assay.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase 2. Signal Transduction Target_Kinase Target Kinase (e.g., Target of this compound) Upstream_Kinase->Target_Kinase 3. Phosphorylation & Activation Substrate Substrate Protein Target_Kinase->Substrate 4. Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor 5. Downstream Signaling Gene_Expression Gene Expression Transcription_Factor->Gene_Expression 6. Cellular Response Ligand External Signal (e.g., Growth Factor) Ligand->Receptor 1. Activation This compound This compound (Inhibitor) This compound->Target_Kinase Inhibition

Caption: A generic kinase signaling pathway.

Experimental Workflow

The overall workflow for the immunoprecipitation kinase assay using the inhibitor this compound is depicted below. This process begins with cell culture and treatment, followed by cell lysis, immunoprecipitation of the target kinase, the kinase reaction with the inhibitor, and finally, detection of the results.

A 1. Cell Culture & Treatment (Optional: Treat cells with stimuli) B 2. Cell Lysis (Prepare whole-cell extracts) A->B C 3. Immunoprecipitation (Incubate lysate with specific antibody) B->C D 4. Capture Immune Complex (Add Protein A/G beads) C->D E 5. Wash Beads (Remove non-specific proteins) D->E F 6. Kinase Assay (Incubate beads with substrate, ATP, and varying concentrations of this compound) E->F G 7. Stop Reaction & Analyze (e.g., SDS-PAGE and Western Blot) F->G H 8. Data Analysis (Quantify phosphorylation and determine IC50 of this compound) G->H

Caption: Workflow for an IP-kinase assay.

Detailed Protocols

Materials and Reagents

  • Cell Lines: A cell line known to express the target kinase.

  • Antibodies:

    • Primary antibody for immunoprecipitation (specific to the target kinase).

    • Primary antibody for Western blotting (specific to the phosphorylated substrate).

    • Secondary antibody conjugated to HRP for Western blotting.

  • Reagents for Cell Culture: Media, fetal bovine serum (FBS), antibiotics.

  • Lysis Buffer: (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Wash Buffer: (e.g., Tris-buffered saline with Tween-20, TBST).

  • Kinase Assay Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2).

  • ATP Solution: 10 mM stock solution.

  • Kinase Substrate: A known substrate for the target kinase.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Protein A/G Agarose Beads

  • SDS-PAGE and Western Blotting Reagents

Protocol 1: Cell Lysis and Immunoprecipitation
  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency. If studying stimulated kinase activity, treat cells with the appropriate agonist for the specified time.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

  • Immunoprecipitation:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Add the immunoprecipitating antibody (refer to the manufacturer's recommendation for the amount) to 500 µg - 1 mg of total protein.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 20-30 µL of a 50% slurry of Protein A/G agarose beads.

    • Incubate with gentle rotation for another 1-2 hours at 4°C.

    • Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Wash the beads three times with 1 mL of ice-cold lysis buffer and twice with 1 mL of kinase assay buffer.

Protocol 2: In Vitro Kinase Assay
  • Prepare Kinase Reaction Mix:

    • Prepare a master mix containing kinase assay buffer, the kinase substrate, and ATP.

    • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Perform Kinase Reaction:

    • To the washed beads from the IP step, add the desired concentration of this compound or vehicle control.

    • Initiate the kinase reaction by adding the kinase reaction master mix. The final reaction volume is typically 20-50 µL.

    • Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.

  • Stop Reaction and Analyze:

    • Terminate the reaction by adding 2X SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes to elute the proteins from the beads.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody specific for the phosphorylated substrate.

    • Detect the signal using an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.

    • To ensure equal loading of the kinase, the membrane can be stripped and re-probed with an antibody against the total target kinase.

Data Presentation

Quantitative data from the kinase assay should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Inhibition of Target Kinase Activity by this compound

This compound Concentration (nM)Phospho-Substrate Signal (Arbitrary Units)% Inhibition
0 (Vehicle)10000
185015
1055045
5025075
10012088
5005095

Table 2: Summary of this compound Inhibitory Activity

ParameterValue
IC50 (nM) Calculated from the dose-response curve
Target Kinase Name of the kinase
Substrate Used Name of the substrate
Cell Line Name of the cell line used

Conclusion

The immunoprecipitation kinase assay is a robust method for characterizing the activity of specific kinases and for evaluating the potency of kinase inhibitors like this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance their studies in cell signaling and drug development. Careful optimization of antibody concentrations, substrate levels, and reaction times is recommended for each specific kinase and inhibitor being investigated.

Application Notes and Protocols for AA41612: A Novel Melanopsin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA41612 is a novel small molecule identified as a potent and selective antagonist of melanopsin-mediated phototransduction.[1][2] Melanopsin, a photopigment expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs), plays a crucial role in non-image forming visual functions such as the regulation of circadian rhythms, the pupillary light reflex, and the modulation of sleep.[3][4][5][6] Dysregulation of the melanopsin signaling pathway has been implicated in the pathophysiology of various conditions, most notably migraine-associated photophobia (light sensitivity).[3][6][7][8]

Currently, there is no publicly available data or established protocols for the use of this compound in combination with any other drug. The research on this compound is in its early stages, focusing on its characterization as a singular agent. This document, therefore, summarizes the existing knowledge on this compound and the rationale for its potential therapeutic application, while noting the absence of combination therapy data.

This compound: Mechanism of Action and Preclinical Data

This compound is a sulfonamide compound that acts as a competitive antagonist to the binding of retinal to melanopsin.[1][2][9] This inhibition of melanopsin function has been demonstrated to be specific, without affecting rod and cone-mediated visual responses.[2][9]

Preclinical Evidence
  • In Vitro: Studies have shown that this compound can inhibit light-induced calcium responses in cells expressing melanopsin.[1]

  • In Vivo: Administration of opsinamides, the class of compounds to which this compound belongs, to mice has been shown to reversibly modify melanopsin-dependent light responses, including the pupillary light reflex and light aversion.[2][9]

At present, no quantitative data from combination studies involving this compound has been published. The following table summarizes the known characteristics of this compound.

Compound Mechanism of Action Reported In Vivo Effects (in mice) Status of Combination Studies
This compoundSelective antagonist of melanopsin-mediated phototransductionModulation of pupillary light reflex and light aversionNo publicly available data

Rationale for a Hypothetical Combination Therapy in Migraine

Migraine is a complex neurological disorder, and photophobia is one of its most debilitating symptoms.[4] Research has demonstrated that individuals with migraine exhibit hypersensitivity of the melanopsin-expressing retinal ganglion cells.[3][7] This provides a strong rationale for investigating a melanopsin antagonist like this compound as a potential treatment for migraine-associated photophobia.

A current cornerstone of modern migraine therapy is the use of Calcitonin Gene-Related Peptide (CGRP) inhibitors.[1][10][11] CGRP is a neuropeptide that plays a key role in the pathophysiology of migraine, and its inhibition has proven to be an effective therapeutic strategy.[12][13][14]

While there is no direct evidence of an interaction between the melanopsin and CGRP pathways, a hypothetical combination of a melanopsin antagonist with a CGRP inhibitor could offer a synergistic approach to migraine treatment by targeting two distinct mechanisms contributing to migraine symptoms:

  • This compound: To specifically address the light-induced discomfort and photophobia by blocking the hypersensitive melanopsin pathway.

  • CGRP Inhibitor: To target the underlying inflammatory and pain-transmitting pathways mediated by CGRP.

Experimental Protocols (Hypothetical)

Given the lack of existing data, the following are hypothetical experimental protocols that could be used to investigate the efficacy and synergy of a combination therapy of this compound and a CGRP inhibitor in a preclinical setting.

Protocol 1: Assessment of Synergy in a Preclinical Model of Migraine

Objective: To determine if the combination of this compound and a CGRP inhibitor shows synergistic effects in reducing migraine-like symptoms in a rodent model.

Model: A validated animal model of migraine, such as the nitroglycerin (NTG)-induced hyperalgesia model.

Methodology:

  • Animal Groups:

    • Vehicle control

    • This compound alone

    • CGRP inhibitor alone

    • This compound + CGRP inhibitor combination

  • Drug Administration: Administer compounds at various doses to establish dose-response relationships.

  • Induction of Migraine-like Symptoms: Induce hyperalgesia by administering NTG.

  • Behavioral Assays:

    • Photophobia Assessment: Measure light-aversive behavior using a light/dark box test.

    • Mechanical Allodynia: Assess sensitivity to mechanical stimuli using von Frey filaments.

  • Data Analysis: Analyze the data using isobolographic analysis to determine if the combination has a synergistic, additive, or antagonistic effect.

Protocol 2: In Vitro Analysis of Pathway Crosstalk

Objective: To investigate potential molecular interactions between the melanopsin and CGRP signaling pathways.

Model: Primary trigeminal ganglion neuron cultures.

Methodology:

  • Cell Culture: Culture trigeminal ganglion neurons expressing both melanopsin and CGRP receptors.

  • Treatment Groups:

    • Control (no treatment)

    • Light stimulation (to activate melanopsin)

    • CGRP stimulation

    • Light stimulation + CGRP inhibitor

    • CGRP stimulation + this compound

    • Light stimulation + CGRP stimulation + Combination of inhibitors

  • Endpoint Analysis:

    • Measure downstream signaling molecules (e.g., cAMP, p-ERK) using techniques like ELISA or Western blotting.

    • Assess neuronal excitability using patch-clamp electrophysiology.

Visualizations

The following diagrams illustrate the conceptual basis for the individual and combined therapeutic approaches.

Signaling_Pathway_Migraine cluster_0 Light-Induced Pathway (Photophobia) Light Light Melanopsin (in ipRGCs) Melanopsin (in ipRGCs) Light->Melanopsin (in ipRGCs) Neuronal Firing Neuronal Firing Melanopsin (in ipRGCs)->Neuronal Firing This compound This compound This compound->Melanopsin (in ipRGCs) Inhibits Photophobia Photophobia Neuronal Firing->Photophobia

Caption: Proposed mechanism of this compound in mitigating photophobia.

CGRP_Pathway_Migraine cluster_1 CGRP-Mediated Pathway (Pain) CGRP Release CGRP Release CGRP Receptor CGRP Receptor CGRP Release->CGRP Receptor Pain Signaling Pain Signaling CGRP Receptor->Pain Signaling CGRP Inhibitor CGRP Inhibitor CGRP Inhibitor->CGRP Receptor Inhibits Migraine Pain Migraine Pain Pain Signaling->Migraine Pain

Caption: Mechanism of CGRP inhibitors in reducing migraine pain.

Combination_Workflow Preclinical Migraine Model Preclinical Migraine Model Treatment Groups Treatment Groups Preclinical Migraine Model->Treatment Groups Vehicle Vehicle Treatment Groups->Vehicle This compound This compound Treatment Groups->this compound CGRP Inhibitor CGRP Inhibitor Treatment Groups->CGRP Inhibitor Combination Combination Treatment Groups->Combination Behavioral Readouts Behavioral Readouts Vehicle->Behavioral Readouts This compound->Behavioral Readouts CGRP Inhibitor->Behavioral Readouts Combination->Behavioral Readouts Photophobia Assay Photophobia Assay Behavioral Readouts->Photophobia Assay Mechanical Allodynia Assay Mechanical Allodynia Assay Behavioral Readouts->Mechanical Allodynia Assay Data Analysis (Isobologram) Data Analysis (Isobologram) Photophobia Assay->Data Analysis (Isobologram) Mechanical Allodynia Assay->Data Analysis (Isobologram)

Caption: Hypothetical workflow for preclinical evaluation of combination therapy.

Conclusion

This compound represents a promising therapeutic agent for conditions involving melanopsin dysregulation, such as migraine-associated photophobia. While the rationale for combining this compound with a CGRP inhibitor is scientifically sound, it is crucial to emphasize that this is a hypothetical approach. Further preclinical research is required to establish the safety, efficacy, and potential synergy of such a combination therapy. The protocols and visualizations provided herein are intended to serve as a conceptual framework for future investigations in this area. Researchers are encouraged to consult the primary literature for the most up-to-date information on this compound and related compounds.

References

Application Notes and Protocols for Flow Cytometry Analysis with AA41612 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the analysis of cellular responses to treatment with the hypothetical compound AA41612 using flow cytometry. These protocols are designed to be adaptable for investigating the effects of novel compounds on key cellular processes such as cell cycle progression and apoptosis. The provided methodologies and data presentation formats will enable researchers to systematically evaluate the pharmacological impact of this compound on treated cells.

Section 1: Analysis of Cell Cycle Progression

Application Note:

Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the DNA of the cells with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of the percentage of cells in each phase. This assay is critical for determining if this compound induces cell cycle arrest at a specific checkpoint.

Data Presentation:

The quantitative data obtained from the cell cycle analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control0
This compound1
This compound5
This compound10
Positive ControlVaries
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the steps for preparing and staining cells for cell cycle analysis by flow cytometry following treatment with this compound.

Materials:

  • Cells of interest

  • This compound (and appropriate vehicle control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and a vehicle control for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the supernatant. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cell pellet once with cold PBS to remove any residual medium.

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing.[1][2] Incubate the cells on ice or at -20°C for at least 30 minutes to fix and permeabilize them.[1]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A to a final concentration of approximately 1 x 10^6 cells/mL. The RNase A is crucial for degrading RNA, ensuring that the PI dye only binds to DNA.[1][3]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically detected in the red channel. Gate on the single-cell population to exclude doublets and aggregates.[1]

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Experimental Workflow:

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cell_seeding Seed and Treat Cells with this compound harvest Harvest Cells cell_seeding->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix with 70% Ethanol wash_pbs->fixation stain_pi Stain with Propidium Iodide and RNase A fixation->stain_pi flow_cytometry Acquire on Flow Cytometer stain_pi->flow_cytometry data_analysis Analyze DNA Content Histogram flow_cytometry->data_analysis

Caption: Workflow for Cell Cycle Analysis.

Section 2: Analysis of Apoptosis

Application Note:

Apoptosis, or programmed cell death, is a critical cellular process. A common method to detect apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) assay.[4][5] In early apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these early apoptotic cells.[4][6] PI is a fluorescent dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[4] This dual staining allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[4][5]

Data Presentation:

Summarize the quantitative data from the apoptosis assay in a table for clear comparison of the effects of this compound.

Table 2: Effect of this compound on Apoptosis

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control0
This compound1
This compound5
This compound10
Positive ControlVaries
Experimental Protocol: Apoptosis Detection using Annexin V and PI Staining

This protocol details the steps for staining cells with Annexin V and PI to assess apoptosis following treatment with this compound.

Materials:

  • Cells of interest

  • This compound (and appropriate vehicle control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer (10X)

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat them with this compound as described in the cell cycle protocol.

  • Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis.[7] Centrifuge to obtain a cell pellet.

  • Washing: Wash the cells once with cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[8] Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7][8]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[5][7]

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer immediately (within 1 hour).[7] Annexin V fluorescence is often detected in the green channel (e.g., FITC) and PI in the red channel.

  • Data Analysis: Use appropriate software to create a dot plot of Annexin V versus PI fluorescence. Set up quadrants to distinguish between live, early apoptotic, and late apoptotic/necrotic cell populations.[5]

Experimental Workflow:

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cell_seeding Seed and Treat Cells with this compound harvest Harvest Cells cell_seeding->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain_annexin_pi Stain with Annexin V and Propidium Iodide resuspend->stain_annexin_pi flow_cytometry Acquire on Flow Cytometer stain_annexin_pi->flow_cytometry data_analysis Analyze Dot Plot flow_cytometry->data_analysis

Caption: Workflow for Apoptosis Analysis.

Section 3: Analysis of Intracellular Signaling Pathways

Application Note:

Flow cytometry can also be utilized to investigate the effects of a compound on intracellular signaling pathways by using phospho-specific antibodies.[9][10] This technique, often referred to as "phospho-flow," allows for the detection of phosphorylation events on key signaling proteins at a single-cell level.[11] By combining phospho-specific antibodies with antibodies against cell surface markers, researchers can dissect signaling pathways in heterogeneous cell populations.[9] To analyze the impact of this compound on a specific signaling pathway, cells are treated with the compound, fixed to preserve the phosphorylation state of proteins, permeabilized to allow antibody entry, and then stained with a fluorescently labeled antibody specific to the phosphorylated form of the protein of interest.[11]

Data Presentation:

The results from a phospho-flow experiment can be presented as the percentage of positive cells or the median fluorescence intensity (MFI) of the stained population.

Table 3: Effect of this compound on the Phosphorylation of a Target Protein

Treatment GroupConcentration (µM)% of Cells Positive for Phospho-TargetMedian Fluorescence Intensity (MFI) of Phospho-Target
Vehicle Control0
This compound1
This compound5
This compound10
Positive ControlVaries
Experimental Protocol: Intracellular Staining for Phosphorylated Proteins

This protocol provides a general framework for detecting phosphorylated signaling proteins by flow cytometry. The specific antibody and fixation/permeabilization method may need to be optimized for the target of interest.

Materials:

  • Cells of interest

  • This compound (and appropriate vehicle control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 1.5% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold methanol or saponin-based buffer)

  • Fluorochrome-conjugated phospho-specific antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time. Include appropriate positive and negative controls for pathway activation.

  • Cell Harvesting and Fixation: Harvest the cells and immediately fix them by adding Fixation Buffer. Incubate for 10-15 minutes at room temperature. This step is critical to preserve the phosphorylation status of the proteins.[11]

  • Permeabilization: Centrifuge the fixed cells and permeabilize them. For many phospho-targets, permeabilization with ice-cold methanol for 10 minutes on ice is effective.[11] Alternatively, a saponin-based permeabilization buffer can be used.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove the permeabilization reagent.

  • Antibody Staining: Resuspend the cells in Flow Cytometry Staining Buffer and add the fluorochrome-conjugated phospho-specific antibody.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis: Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and analyze the fluorescence intensity of the phospho-specific antibody.

Signaling Pathway Diagram (Generic):

This diagram illustrates a generic signaling pathway that can be modulated by a compound like this compound, leading to downstream cellular effects that can be measured by flow cytometry.

Signaling_Pathway cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response This compound This compound Receptor Receptor This compound->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Phosphorylated) Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellCycle Cell Cycle Arrest TranscriptionFactor->CellCycle Apoptosis Apoptosis TranscriptionFactor->Apoptosis

References

Application Notes and Protocols for Determining the Dose-Response of AA41612

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA41612 is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR cascade is a critical regulator of cell proliferation, differentiation, and survival. In numerous cancers, this pathway is aberrantly activated due to EGFR mutations or overexpression, leading to uncontrolled cell growth. This compound is designed to specifically bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling events. These application notes provide a detailed protocol for determining the potency of this compound by generating a dose-response curve and calculating its half-maximal inhibitory concentration (IC50) in a relevant cancer cell line.

Signaling Pathway Modulated by this compound

This compound inhibits the EGFR signaling pathway. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues. This creates docking sites for various adaptor proteins, leading to the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. This compound blocks the initial autophosphorylation step, thus inhibiting the entire downstream cascade.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Experimental_Workflow A 1. Cell Seeding Seed A431 cells in a 96-well plate. B 2. Cell Adherence Incubate for 24 hours to allow cells to attach. A->B C 3. Compound Treatment Add serial dilutions of this compound to the wells. B->C D 4. Incubation Incubate for 48-72 hours. C->D E 5. Add MTT Reagent Add MTT solution to each well and incubate. D->E F 6. Solubilize Formazan Add DMSO to dissolve formazan crystals. E->F G 7. Measure Absorbance Read absorbance at 570 nm using a plate reader. F->G H 8. Data Analysis Calculate % viability and plot dose-response curve to determine IC50. G->H

Troubleshooting & Optimization

solving AA41612 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on solving solubility issues with AA41612 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a novel antagonist of melanopsin-mediated phototransduction.[1] Like many small molecule inhibitors, it is a hydrophobic compound, which can lead to low solubility in aqueous solutions. This is a critical issue for in vitro and in vivo experiments that require the compound to be in a soluble state to interact with its biological target.

Q2: What is the known solubility of this compound?

Q3: What is the chemical class of this compound and how does it affect its solubility?

This compound is a sulfonamide derivative.[1] The solubility of sulfonamides can be pH-dependent.[3] Some sulfonamides are weakly acidic and their solubility can be increased in alkaline conditions.[3]

Q4: Can I use a high concentration of DMSO to dissolve this compound in my aqueous buffer?

While this compound is highly soluble in DMSO, it is important to keep the final concentration of DMSO in your aqueous buffer as low as possible, typically below 0.5%, as higher concentrations can have off-target effects in biological assays.

Troubleshooting Guide: Solving this compound Precipitation Issues

Problem: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer.

This is a common issue when working with hydrophobic compounds. Here are a series of steps to troubleshoot this problem:

  • Is your stock solution completely dissolved?

    • Ensure that your this compound is fully dissolved in DMSO before adding it to the aqueous buffer. You may need to gently warm the solution or use sonication.

  • Are you adding the stock solution correctly?

    • Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.

  • Is the final concentration of this compound too high for your buffer system?

    • You may be exceeding the solubility limit of this compound in your specific aqueous buffer. Try a lower final concentration of this compound.

  • Have you tried modifying your buffer?

    • The composition of your aqueous buffer can significantly impact the solubility of this compound. Consider the following modifications:

      • pH adjustment: Since this compound is a sulfonamide, its solubility may be pH-dependent.[3] Try adjusting the pH of your buffer.

      • Co-solvents: The addition of a small amount of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[4]

      • Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution.[5]

      • Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their aqueous solubility.[5]

The following diagram illustrates a systematic approach to troubleshooting precipitation issues:

G start Start: this compound Precipitation Observed check_stock Is the DMSO stock fully dissolved? start->check_stock dissolve_stock Action: Gently warm or sonicate the DMSO stock solution. check_stock->dissolve_stock No check_dilution How is the stock solution being diluted? check_stock->check_dilution Yes dissolve_stock->check_dilution dilution_method Action: Add stock dropwise to buffer while vortexing. check_dilution->dilution_method Incorrectly check_concentration Is the final concentration of this compound too high? check_dilution->check_concentration Correctly dilution_method->check_concentration lower_concentration Action: Reduce the final concentration of this compound. check_concentration->lower_concentration Potentially modify_buffer Consider Buffer Modification check_concentration->modify_buffer No, or still precipitates end_success Success: this compound is soluble lower_concentration->end_success end_fail Further optimization needed modify_buffer->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Summary of Solubilization Techniques

The following table summarizes common techniques to improve the solubility of poorly soluble compounds like this compound.

TechniqueDescriptionAdvantagesDisadvantages
pH Adjustment Modifying the pH of the aqueous buffer to ionize the compound, which can increase its solubility.Simple and cost-effective.May not be suitable for all compounds or biological assays that require a specific pH range.
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, PEG) to the buffer to increase the solubility of hydrophobic compounds.[4]Can significantly increase solubility.The co-solvent may have off-target effects in biological assays.
Surfactants Using low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) to form micelles that can solubilize hydrophobic compounds.[5]Effective at low concentrations.Can interfere with some biological assays, particularly those involving protein-protein interactions.
Cyclodextrins Using cyclic oligosaccharides (e.g., β-cyclodextrin) that have a hydrophobic core and a hydrophilic exterior to encapsulate the compound.[5]Can significantly increase solubility with low toxicity.May not be effective for all compounds and can be more expensive.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out a desired amount of this compound powder (Molecular Weight: 324.22 g/mol ). For example, to make 1 mL of a 10 mM stock solution, weigh out 0.324 mg of this compound.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes or sonicate in a water bath for 5 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Systematic Testing of Solubilization Methods for this compound in an Aqueous Buffer

This protocol outlines a systematic approach to identify the best conditions for solubilizing this compound in your specific aqueous buffer.

  • Initial Test:

    • Prepare your aqueous buffer at the desired pH for your experiment.

    • Add your 10 mM this compound DMSO stock solution to the buffer to achieve your desired final concentration (e.g., 10 µM). Add the stock solution dropwise while vortexing.

    • Visually inspect for any precipitation or cloudiness.

  • pH Adjustment:

    • Prepare several aliquots of your aqueous buffer with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

    • Repeat the initial test in each of these buffers to determine if solubility is pH-dependent.

  • Co-solvent Testing:

    • Prepare your aqueous buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol or PEG-400).

    • Repeat the initial test in each of these co-solvent-containing buffers.

  • Surfactant Testing:

    • Prepare your aqueous buffer containing different concentrations of a non-ionic surfactant (e.g., 0.01%, 0.05%, 0.1% Tween-20).

    • Repeat the initial test in each of these surfactant-containing buffers.

  • Cyclodextrin Testing:

    • Prepare your aqueous buffer containing different concentrations of a cyclodextrin (e.g., 1 mM, 5 mM, 10 mM hydroxypropyl-β-cyclodextrin).

    • Repeat the initial test in each of these cyclodextrin-containing buffers.

  • Evaluation:

    • For each condition, visually inspect the solution for clarity immediately after preparation and after a period of incubation (e.g., 1 hour) at the experimental temperature.

    • The optimal condition will be the one that results in a clear, precipitate-free solution at the desired final concentration of this compound with the lowest possible concentration of the solubilizing agent.

Hypothetical Signaling Pathway for this compound

This compound is an antagonist of melanopsin-mediated phototransduction. The following diagram illustrates a simplified, hypothetical signaling pathway where this compound might act.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Melanopsin Melanopsin (GPCR) Gq_protein Gq Protein Melanopsin->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Light Light Light->Melanopsin This compound This compound This compound->Melanopsin

Caption: Hypothetical melanopsin signaling pathway with this compound antagonism.

References

Technical Support Center: Optimizing Vorinostat (SAHA) Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) to achieve desired effects on cell viability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Vorinostat and how does it affect cell viability?

Vorinostat is a potent, orally active pan-inhibitor of histone deacetylases (HDACs), targeting Class I, II, and IV HDACs.[1] By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones and other proteins, which in turn alters gene expression.[2][3][4] This modulation of gene expression can induce cell cycle arrest, differentiation, and apoptosis in transformed cells.[2][4][5]

Q2: What is a typical starting concentration range for Vorinostat in cell culture experiments?

A typical starting concentration range for Vorinostat is between 1 µM and 10 µM.[4] However, the optimal concentration is highly dependent on the cell line being used.

Q3: How long should I treat my cells with Vorinostat?

The duration of treatment can vary depending on the experimental goal and the cell line. Typical incubation times range from 2 to 24 hours.[4] Time-course experiments are recommended to determine the optimal treatment duration for your specific model.

Q4: How does Vorinostat induce cell death?

Vorinostat can induce both caspase-dependent and caspase-independent apoptosis.[6][7] It can also promote cell cycle arrest, often at the G1 phase.[8][9] The specific mechanism can vary between different cell types.

Q5: Is Vorinostat soluble in aqueous media?

Vorinostat has very poor solubility in water. It is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4][10] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability Concentration of Vorinostat is too low.Increase the concentration of Vorinostat. Perform a dose-response experiment to determine the IC50 value for your cell line.
Treatment time is too short.Increase the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal duration.
Cell line is resistant to Vorinostat.Some cell lines may exhibit intrinsic resistance.[10] Consider using a different cell line or combining Vorinostat with other agents to enhance its effect.[11]
Improper storage of Vorinostat.Vorinostat solutions should be aliquoted and stored at -20°C to prevent degradation. Avoid multiple freeze-thaw cycles.[4][10]
High levels of cell death in control group DMSO concentration is too high.Ensure the final DMSO concentration in your culture medium is below cytotoxic levels (typically <0.1%). Run a vehicle control with the same DMSO concentration as your highest Vorinostat treatment.
Contamination of cell culture.Regularly check for signs of microbial contamination.
Inconsistent results between experiments Variation in cell seeding density.Ensure consistent cell seeding density across all experiments as this can influence the response to treatment.
Variation in drug preparation.Prepare fresh dilutions of Vorinostat from a stock solution for each experiment.
Passage number of cells is too high.Use cells with a consistent and low passage number to minimize phenotypic drift.

Experimental Protocols

Determining the IC50 of Vorinostat using an MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Vorinostat stock solution (e.g., 20 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Vorinostat in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Vorinostat. Include a vehicle control (medium with the same concentration of DMSO as the highest Vorinostat concentration).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Vorinostat concentration and use a non-linear regression analysis to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the reported IC50 values of Vorinostat in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
RajiBurkitt's LymphomaNot specified482.82[8]
Raji 4RHRituximab-resistant Burkitt's LymphomaNot specified480.85[8]
RLB-cell LymphomaNot specified481.63[8]
RL 4RHRituximab-resistant B-cell LymphomaNot specified481.90[8]
SW-982Synovial SarcomaMTSNot specified8.6[12]
SW-1353ChondrosarcomaMTSNot specified2.0[12]
A549Lung CarcinomaNot specified721.64[13]
MCF-7Breast AdenocarcinomaNot specified72Not specified
MV4-11Acute Myeloid LeukemiaNot specified72Not specified
DaudiBurkitt's LymphomaNot specified72Not specified
4T1Mouse Breast CancerMTT484.317[1]
4T1Mouse Breast CancerCCK-87212.12[1]
4T1Mouse Breast CancerSRB721.59[1]

Visualizations

Experimental Workflow for Optimizing Vorinostat Concentration

G Workflow for Optimizing Vorinostat Concentration cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare and Seed Cells dose_response Dose-Response Experiment (e.g., 0.1 - 20 µM) prep_cells->dose_response prep_drug Prepare Vorinostat Stock and Dilutions prep_drug->dose_response time_course Time-Course Experiment (e.g., 24, 48, 72h) dose_response->time_course viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) time_course->viability_assay calc_ic50 Calculate IC50 Value viability_assay->calc_ic50 determine_optimal Determine Optimal Concentration and Time calc_ic50->determine_optimal

Caption: A flowchart outlining the key steps for determining the optimal concentration and treatment duration of Vorinostat for a given cell line.

Simplified Signaling Pathways Affected by Vorinostat

G Simplified Signaling Pathways Affected by Vorinostat cluster_epigenetic Epigenetic Regulation cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways Vorinostat Vorinostat HDACs HDACs (Class I, II, IV) Vorinostat->HDACs inhibits TCR_Signaling TCR Signaling Vorinostat->TCR_Signaling modifies MAPK_Pathway MAPK Pathway Vorinostat->MAPK_Pathway modifies JAK_STAT_Pathway JAK-STAT Pathway Vorinostat->JAK_STAT_Pathway modifies PI3K_AKT_Pathway PI3K/AKT Pathway Vorinostat->PI3K_AKT_Pathway inhibits phosphorylation Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation prevents deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G1) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Gene_Expression->Apoptosis

Caption: A diagram illustrating the primary mechanism of action of Vorinostat and its impact on key signaling pathways and cellular processes.

References

improving the stability of AA41612 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with the small molecule inhibitor, AA41612, in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, like many small molecules, can be influenced by several factors. These include:

  • pH: this compound may be susceptible to degradation at non-optimal pH levels.[1][2] It is crucial to maintain the recommended pH for your specific experimental setup.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[1][2][3] Proper storage and handling at recommended temperatures are critical.

  • Light Exposure: Exposure to UV or visible light can cause photodegradation of the compound.[1][3]

  • Oxidation: The presence of oxygen can lead to oxidative degradation.[1] Using deoxygenated solvents and minimizing exposure to air can mitigate this.

  • Enzymatic Degradation: If working with biological matrices, enzymes present in the sample can metabolize or degrade this compound.[4]

Q2: What is the recommended solvent for dissolving this compound?

For initial stock solutions, high-purity, anhydrous DMSO is recommended. For aqueous buffers used in assays, the choice of buffer and pH is critical and should be optimized for both compound stability and assay performance.

Q3: How should I store this compound solutions?

  • Stock Solutions (in DMSO): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in foil.

  • Aqueous Solutions: Prepare fresh for each experiment whenever possible. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light. Stability in aqueous solutions should be experimentally verified.

Q4: I am observing a decrease in the activity of this compound in my cell-based assay over time. What could be the cause?

A decrease in activity over time could be due to several factors:

  • Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment. This could be due to the pH, temperature, or components of the medium.

  • Metabolism: The cells in your assay may be metabolizing this compound, leading to a lower effective concentration.

  • Adsorption: The compound may be adsorbing to the plasticware used in the assay, reducing its bioavailable concentration.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Inconsistent results in downstream assays.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the aqueous buffer.

  • The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too low to maintain solubility.

  • The pH of the buffer is not optimal for this compound solubility.

Solutions:

  • Decrease the final concentration of this compound.

  • Increase the percentage of co-solvent. However, be mindful of the tolerance of your experimental system to the co-solvent.

  • Test a range of pH values for your buffer to identify the optimal pH for solubility.

  • Consider the use of solubilizing agents such as cyclodextrins, though their compatibility with the assay must be verified.[5]

Issue 2: Inconsistent Potency or Activity of this compound

Symptoms:

  • High variability in IC50 or EC50 values between experiments.

  • Loss of expected biological activity.

Possible Causes:

  • Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.

  • Degradation in the aqueous assay buffer during the experiment.[6]

  • Interaction with other components in the assay medium.

Solutions:

  • Prepare fresh aliquots of the stock solution from a new powder stock.

  • Perform a stability study of this compound in your specific assay buffer to determine its degradation rate (see Experimental Protocols section).

  • Minimize the incubation time of this compound in the assay buffer before adding to the experimental system.

  • Analyze the purity of your this compound stock solution using methods like HPLC to ensure it has not degraded.

Data Presentation

Table 1: Solubility of this compound in Various Buffers

Buffer SystempHSolubility (µM)
Phosphate Buffered Saline (PBS)7.415
Phosphate Buffered Saline (PBS)6.055
Tris-HCl7.420
Citrate Buffer5.085

Table 2: Stability of this compound (50 µM) in Aqueous Buffer (PBS, pH 7.4) at Different Temperatures

TemperatureTime (hours)% Remaining this compound
4°C0100
2498
4895
25°C (Room Temp)0100
2485
4872
37°C0100
2465
4840

Experimental Protocols

Protocol 1: Assessing the Kinetic Solubility of this compound

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 5 mM to 0.1 mM).

  • Add 2 µL of each DMSO concentration to 98 µL of the test buffer in a 96-well plate. This maintains a final DMSO concentration of 2%.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • After incubation, separate any precipitate by centrifugation (e.g., 3000 x g for 20 minutes) or filtration.

  • Carefully transfer the supernatant to a new plate.

  • Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[7]

  • The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Protocol 2: Evaluating the Stability of this compound in Solution

Objective: To assess the stability of this compound in a specific buffer over time at different temperatures.

Methodology:

  • Prepare a solution of this compound in the desired test buffer at the final experimental concentration.

  • Divide the solution into multiple aliquots in separate, sealed vials for each time point and temperature condition to be tested.

  • Place the vials at the specified temperatures (e.g., 4°C, 25°C, and 37°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot from each temperature condition.

  • Immediately analyze the concentration of the remaining intact this compound in each aliquot using a validated HPLC or LC-MS method.

  • The percentage of remaining this compound at each time point is calculated relative to the concentration at time 0.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_working Dilute to Working Concentration in Assay Buffer prep_stock->prep_working temp_4 Incubate at 4°C prep_working->temp_4 Aliquot temp_25 Incubate at 25°C prep_working->temp_25 Aliquot temp_37 Incubate at 37°C prep_working->temp_37 Aliquot sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) temp_4->sampling temp_25->sampling temp_37->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Calculate % Remaining This compound analysis->data

Caption: Workflow for assessing the stability of this compound in solution.

troubleshooting_logic start Inconsistent Experimental Results check_precipitation Is there visible precipitation in the aqueous solution? start->check_precipitation check_potency Is there a loss of potency or activity? start->check_potency check_precipitation->check_potency No solubility_issue Potential Solubility Issue check_precipitation->solubility_issue Yes stability_issue Potential Stability Issue check_potency->stability_issue Yes sol_action1 Decrease Concentration solubility_issue->sol_action1 sol_action2 Optimize pH/Buffer solubility_issue->sol_action2 sol_action3 Add Co-solvent solubility_issue->sol_action3 stab_action1 Prepare Fresh Stock stability_issue->stab_action1 stab_action2 Run Stability Assay stability_issue->stab_action2 stab_action3 Minimize Incubation Time stability_issue->stab_action3

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: Overcoming Resistance to EGFR Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Epidermal Growth factor Receptor (EGFR) inhibitors Gefitinib and Erlotinib in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My non-small cell lung cancer (NSCLC) cell line, which was initially sensitive to Gefitinib/Erlotinib, has developed resistance. What are the most common mechanisms?

A1: Acquired resistance to EGFR inhibitors is a common phenomenon. The most frequently observed mechanisms include:

  • Secondary Mutations in EGFR: The most common secondary mutation is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation alters the ATP binding pocket, reducing the affinity of Gefitinib and Erlotinib.

  • Bypass Track Activation: Cancer cells can activate alternative signaling pathways to bypass their dependency on EGFR signaling. A frequent mechanism is the amplification of the MET proto-oncogene, which leads to the activation of the ERBB3 (HER3) signaling pathway, subsequently reactivating the PI3K/Akt and MAPK pathways.

  • Phenotypic Transformation: In some cases, NSCLC cells can undergo a histological transformation, for example, to small cell lung cancer (SCLC), which is inherently resistant to EGFR inhibitors.

Q2: I have confirmed that my resistant cell line does not have the T790M mutation or MET amplification. What are other potential resistance mechanisms?

A2: While T790M and MET amplification are the most common, other mechanisms can confer resistance:

  • Activation of other Receptor Tyrosine Kinases (RTKs): Overexpression or activation of other RTKs, such as AXL or IGF-1R, can provide alternative survival signals.

  • Downstream Signaling Mutations: Mutations in components of the downstream signaling pathways, such as PIK3CA or KRAS, can lead to constitutive activation of these pathways, rendering the cells independent of EGFR signaling.

  • Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire a more migratory and invasive phenotype, which has been associated with resistance to EGFR inhibitors.

Q3: How can I experimentally determine the mechanism of resistance in my cell line?

A3: A systematic approach is recommended to identify the resistance mechanism:

  • Sequence the EGFR gene: Specifically, analyze exon 20 to check for the T790M mutation.

  • Assess MET amplification: This can be done by fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).

  • Analyze key signaling pathways: Use Western blotting to examine the phosphorylation status of EGFR, Akt, and ERK in the presence and absence of the EGFR inhibitor. Persistent phosphorylation of Akt and/or ERK in the presence of the drug suggests bypass track activation.

  • Protein array analysis: A broader screening approach using a phospho-RTK array can help identify the activation of other RTKs.

Below is a suggested experimental workflow to investigate resistance:

experimental_workflow_resistance start Resistant Cell Line egfr_seq Sequence EGFR (Exon 20) start->egfr_seq t790m_pos T790M Positive egfr_seq->t790m_pos met_fish MET FISH/qPCR t790m_pos->met_fish No osimertinib Consider 3rd Gen TKI (e.g., Osimertinib) t790m_pos->osimertinib Yes met_amp MET Amplified met_fish->met_amp western Western Blot: p-EGFR, p-Akt, p-ERK met_amp->western No met_inhibitor Consider MET Inhibitor Combination met_amp->met_inhibitor Yes pathway_active Persistent p-Akt/ p-ERK Activation western->pathway_active rtk_array Phospho-RTK Array pathway_active->rtk_array Yes other_mech Investigate Other Mechanisms (e.g., AXL, EMT) pathway_active->other_mech No pathway_inhibitor Consider Pathway Inhibitor Combination rtk_array->pathway_inhibitor

Caption: Experimental workflow for investigating resistance mechanisms.

Troubleshooting Guides

Problem 1: Decreased sensitivity to Gefitinib/Erlotinib in my cell viability assay (e.g., MTT assay).
Possible Cause Suggested Solution
Development of a resistant subpopulation. 1. Perform a dose-response curve to confirm the shift in IC50. 2. Isolate single-cell clones to investigate heterogeneity in resistance. 3. Follow the experimental workflow above to identify the resistance mechanism.
Assay artifacts. 1. Ensure proper cell seeding density. Over-confluent or sparse cultures can affect results. 2. Verify the quality and concentration of the drug stock solution. 3. Include appropriate controls (untreated cells, vehicle control). 4. For MTT assays, ensure complete solubilization of formazan crystals and check for interference of the drug with the assay reagents.
Cell line misidentification or contamination. Authenticate your cell line using short tandem repeat (STR) profiling. Test for mycoplasma contamination.
Problem 2: Western blot shows no decrease in p-EGFR upon treatment with Gefitinib/Erlotinib in a known sensitive cell line.
Possible Cause Suggested Solution
Ineffective drug treatment. 1. Confirm the concentration and bioactivity of your drug stock. 2. Optimize the treatment time. A time-course experiment (e.g., 0, 1, 6, 24 hours) can determine the optimal time point for observing p-EGFR inhibition.
Issues with antibody or protocol. 1. Use a validated antibody for p-EGFR (e.g., Tyr1068). 2. Include a positive control (e.g., EGF-stimulated A431 cells) and a negative control (unstimulated cells). 3. Ensure efficient protein extraction and the use of phosphatase inhibitors in your lysis buffer.
High endogenous EGFR activity. Some cell lines may have very high basal levels of p-EGFR. Ensure you are comparing treated samples to an appropriate untreated control from the same experiment.

Data Presentation

Table 1: Representative IC50 Values of EGFR Inhibitors in Sensitive and Resistant NSCLC Cell Lines

Cell LineEGFR MutationResistance MechanismGefitinib IC50 (nM)Erlotinib IC50 (nM)Osimertinib IC50 (nM)
PC-9 Exon 19 del-151012
HCC827 Exon 19 del-10815
H1975 L858R, T790MT790M>10,000>10,00025
H1650 Exon 19 delPTEN loss>1,000>1,000150
PC-9/GR Exon 19 delMET amplification>5,000>5,00020

Note: IC50 values are approximate and can vary between labs and experimental conditions.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the EGFR inhibitor (e.g., 0.01 to 10,000 nM) for 72 hours. Include untreated and vehicle-treated controls.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot for EGFR Signaling Pathway
  • Cell Lysis: Treat cells with the EGFR inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

    • p-EGFR (Tyr1068): 1:1000

    • Total EGFR: 1:1000

    • p-Akt (Ser473): 1:1000

    • Total Akt: 1:1000

    • MET: 1:1000

    • β-actin (loading control): 1:5000

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Immunoprecipitation of EGFR
  • Cell Lysis: Lyse cells as described for Western blotting, but use a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against total EGFR and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners (e.g., GRB2, c-Cbl).

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Resistance_Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_mut EGFR (T790M) PI3K_Akt PI3K/Akt Pathway EGFR_mut->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_mut->RAS_MAPK MET MET ERBB3 ERBB3 MET->ERBB3 Activates ERBB3->PI3K_Akt Resistance Drug Resistance & Survival PI3K_Akt->Resistance RAS_MAPK->Resistance Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR_mut Ineffective

minimizing AA41612 toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of AA41612 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational small molecule inhibitor of the pro-inflammatory "ToxSignal Pathway." Its primary therapeutic target is the kinase "Tox-Kinase 1" (TK1). Inhibition of TK1 is intended to reduce inflammation in various disease models. However, off-target effects have been noted, contributing to its toxicity profile. The binding of this compound to off-target kinases can lead to unintended cellular effects.[1][2][3][4]

Q2: What are the most common toxicities observed with this compound in animal models?

A2: The most frequently reported toxicities associated with this compound administration in preclinical animal models are dose-dependent hepatotoxicity and nephrotoxicity.[5] Signs of toxicity can include elevated liver enzymes (ALT, AST), increased serum creatinine and BUN, as well as histological changes in the liver and kidneys.[6] At higher doses, gastrointestinal toxicity and myelosuppression have also been observed.

Q3: What is the recommended starting dose for in vivo studies with this compound?

A3: The appropriate starting dose for this compound will depend on the animal model, the indication being studied, and the formulation used. It is crucial to conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific model.[7] The table below provides a summary of MTDs from initial rodent studies.

Q4: How should I formulate this compound for in vivo administration to minimize toxicity?

A4: The formulation of this compound can significantly impact its bioavailability and toxicity profile. A poorly soluble compound may require vehicles that can themselves be toxic. It is recommended to explore various formulation strategies to improve solubility and reduce the need for harsh solvents.[8][9][10] Liposomal formulations or amorphous solid dispersions have shown promise in reducing the toxicity of similar compounds by improving their pharmacokinetic profiles.[8][9]

Troubleshooting Guides

Problem: Unexpected Animal Mortality at Presumed Safe Doses

  • Question: We are observing unexpected mortality in our animal cohort at a dose of this compound that was previously reported to be safe. What could be the cause?

  • Answer: Several factors could contribute to this issue:

    • Animal Strain and Health Status: Different strains of mice or rats can have varying sensitivities to drug toxicity.[5] Ensure the health status of your animals is optimal, as underlying subclinical conditions can exacerbate drug toxicity.

    • Formulation Issues: The stability and homogeneity of your this compound formulation are critical. Inconsistent formulation can lead to "hot spots" of high drug concentration, resulting in acute toxicity.

    • Route and Speed of Administration: Rapid intravenous injection can lead to high peak plasma concentrations and increased toxicity. Consider a slower infusion rate or a different route of administration, such as subcutaneous or oral, if appropriate for your study.

Problem: Significant Weight Loss and Signs of Distress in Treated Animals

  • Question: Our animals treated with this compound are showing significant weight loss and other signs of distress (e.g., lethargy, ruffled fur). What steps should we take?

  • Answer: These are common signs of systemic toxicity.

    • Dose Reduction: The most immediate action is to lower the dose of this compound.

    • Supportive Care: Provide supportive care such as supplemental nutrition and hydration to help the animals recover.

    • Monitor Organ Function: Collect blood samples to assess liver and kidney function to determine the extent of organ damage.

    • Refine Dosing Schedule: Consider a less frequent dosing schedule (e.g., every other day instead of daily) to allow for recovery between doses.

Data Presentation

Table 1: Comparative Maximum Tolerated Dose (MTD) of this compound in Rodent Models

Animal ModelStrainRoute of AdministrationVehicleMTD (mg/kg/day)Observed Toxicities
MouseC57BL/6Oral (gavage)0.5% CMC50Hepatotoxicity
MouseBALB/cOral (gavage)0.5% CMC40Hepatotoxicity, Nephrotoxicity
RatSprague-DawleyIntravenous10% Solutol15Nephrotoxicity, Myelosuppression
RatWistarIntravenous10% Solutol20Nephrotoxicity

Table 2: Effect of Formulation on this compound-Induced Hepatotoxicity in BALB/c Mice (Data are presented as mean ± SD)

FormulationVehicleDose (mg/kg)Peak Plasma Concentration (µg/mL)ALT (U/L) at 24h
Suspension0.5% CMC402.5 ± 0.8350 ± 75
LiposomalSaline401.8 ± 0.5120 ± 30
Solid DispersionPEG 400403.1 ± 0.9280 ± 60

Experimental Protocols

Protocol 1: Dose-Range-Finding Study for this compound

  • Animal Selection: Select a cohort of healthy, age-matched animals (e.g., 8-10 week old C57BL/6 mice).

  • Group Allocation: Divide animals into at least 5 groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Prepare a range of this compound doses based on in vitro cytotoxicity data, starting with a low dose and escalating to a dose expected to induce toxicity.

  • Administration: Administer this compound or vehicle daily for 7-14 days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.

  • Terminal Collection: At the end of the study, collect blood for clinical chemistry analysis and tissues for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Visualizations

ToxSignal_Pathway cluster_upstream Upstream Signaling cluster_pathway ToxSignal Pathway cluster_downstream Downstream Effects cluster_off_target Off-Target Effects Inflammatory\nStimulus Inflammatory Stimulus Receptor Receptor TK1 TK1 Receptor->TK1 Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Receptor TK2 TK2 TK1->TK2 NF-kB NF-kB TK2->NF-kB Inflammatory\nGenes Inflammatory Genes NF-kB->Inflammatory\nGenes Off-Target\nKinase Off-Target Kinase Toxicity Toxicity This compound This compound This compound->TK1 Inhibition Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Off-Target Kinase->Toxicity

Caption: The "ToxSignal Pathway" inhibited by this compound and potential off-target effects.

Experimental_Workflow A 1. In Vitro Cytotoxicity Assay B 2. Formulation Development A->B C 3. Dose-Range-Finding Study (MTD) B->C D 4. Definitive Toxicity Study C->D E 5. Efficacy Study at Tolerated Doses D->E F Data Analysis & Interpretation E->F

Caption: Recommended experimental workflow for preclinical evaluation of this compound.

Troubleshooting_Tree Start Unexpected Toxicity Observed Q1 Is the formulation homogeneous and stable? Start->Q1 Sol1 Reformulate and re-qualify batch Q1->Sol1 No Q2 Is the animal strain known for sensitivity? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Consider a more resistant strain Q2->Sol2 Yes Q3 Is the dose and schedule appropriate? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Start Sol3 Reduce dose or frequency Q3->Sol3 No End Consult with Toxicology Team Q3->End Yes A3_Yes Yes A3_No No Sol3->Start

Caption: Decision tree for troubleshooting unexpected toxicity with this compound.

References

Technical Support Center: Optimizing AA41612 Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AA41612, a novel antagonist of melanopsin-mediated phototransduction, in in vivo experiments. Due to the limited publicly available in vivo data for this compound, this guide also draws on best practices for the in vivo delivery of poorly soluble small molecules and data from structurally related melanopsin antagonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor belonging to the opsinamide class of compounds. Its chemical formula is C12H15Cl2NO3S, with a molecular weight of 324.22 g/mol . It functions as a competitive antagonist to the photopigment melanopsin (Opn4), which is expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs). By competing with the binding of retinal to melanopsin, this compound inhibits the activation of the melanopsin signaling cascade, thereby blocking its downstream physiological effects.

Q2: What is the signaling pathway of melanopsin that this compound inhibits?

Melanopsin activation by light initiates a G-protein coupled receptor (GPCR) signaling cascade. This pathway involves the activation of a Gq/11 type G-protein, which in turn stimulates Phospholipase C (PLC). PLC activation leads to the opening of Transient Receptor Potential (TRP) channels, resulting in cell depolarization and the generation of an action potential. This compound blocks the initial step of this pathway by preventing the activation of melanopsin.

melanopsin_signaling_pathway cluster_cell Intrinsically Photosensitive Retinal Ganglion Cell (ipRGC) light Light melanopsin Melanopsin (Opn4) light->melanopsin Activates g_protein Gq/11 G-protein melanopsin->g_protein Activates This compound This compound This compound->melanopsin Inhibits plc Phospholipase C (PLC) g_protein->plc Activates trp TRP Channels plc->trp Opens depolarization Cell Depolarization trp->depolarization

Melanopsin signaling pathway and the inhibitory action of this compound.

Q3: What are the recommended storage and handling conditions for this compound?

For short-term storage, this compound should be kept at 4°C. For long-term storage, it is recommended to store the compound at -20°C or -80°C, particularly when in solution. It is also advised to protect this compound from light.

Q4: What is the solubility of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 250 mg/mL. It is important to use freshly opened, anhydrous DMSO, as the compound's solubility can be affected by the presence of water. Ultrasonic assistance may be required to fully dissolve the compound. The solubility in aqueous solutions is expected to be low.

Troubleshooting Guide for In Vivo Delivery

Challenges in in vivo studies with this compound are likely to stem from its poor aqueous solubility. The following troubleshooting guide addresses common issues related to formulation and administration.

Problem Potential Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer Low aqueous solubility of the compound.- Utilize a co-solvent system: Prepare a stock solution in an organic solvent like DMSO and dilute it in a vehicle containing a co-solvent such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol. - Employ surfactants: Incorporate a biocompatible surfactant like Tween 80 or Cremophor EL into the vehicle to improve solubility and prevent precipitation. - Consider cyclodextrins: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that enhance the aqueous solubility of this compound.
Inconsistent or lack of in vivo efficacy - Poor bioavailability due to precipitation at the injection site or rapid metabolism. - Inadequate dosing.- Optimize the formulation: Experiment with different vehicle compositions to ensure the compound remains in solution after administration. Refer to the solutions for precipitation. - Conduct a dose-response study: Since specific in vivo dosing for this compound is not established, a pilot study with a range of doses is recommended. - Consider alternative routes of administration: Depending on the target tissue, explore routes like intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injection.
Vehicle-induced toxicity or adverse effects The chosen solvent or excipient is causing an adverse reaction in the animal model.- Minimize the concentration of organic solvents: Keep the percentage of DMSO or ethanol in the final formulation as low as possible (typically <10%). - Use well-tolerated excipients: Select vehicles and solubilizing agents with a known safety profile in the chosen animal model. - Include a vehicle-only control group: Always include a control group that receives the vehicle without this compound to distinguish between compound-specific and vehicle-specific effects.

Experimental Protocols

Due to the absence of specific published in vivo protocols for this compound, the following methodologies are based on a structurally related melanopsin antagonist, AA92593, and general best practices for in vivo studies with poorly soluble compounds. Researchers should adapt and optimize these protocols for their specific experimental needs.

Formulation of this compound for In Vivo Administration

This protocol provides a starting point for preparing a formulation suitable for intraperitoneal (IP) injection in mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tween 80

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a final concentration of 50 mg/mL. Gentle warming and vortexing may be required.

  • In a separate sterile tube, prepare the vehicle by mixing Tween 80 and PEG400. A common starting ratio is 1:1 (v/v).

  • Add the this compound stock solution to the Tween 80/PEG400 mixture.

  • Slowly add sterile saline to the mixture while vortexing to achieve the desired final concentration of this compound. A typical final vehicle composition might be 10% DMSO, 10% Tween 80, 40% PEG400, and 40% saline.

  • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, adjust the ratios of the vehicle components.

Workflow for In Vivo Efficacy Study

The following diagram outlines a general workflow for assessing the in vivo efficacy of this compound.

in_vivo_workflow cluster_workflow In Vivo Efficacy Study Workflow formulation This compound Formulation (e.g., DMSO/Tween 80/PEG400/Saline) administration Administration of this compound or Vehicle (e.g., Intraperitoneal Injection) formulation->administration animal_groups Animal Group Assignment (e.g., Vehicle Control, this compound low dose, this compound high dose) animal_groups->administration behavioral_assay Behavioral or Physiological Assay (e.g., Pupillary Light Reflex, Circadian Photoentrainment) administration->behavioral_assay data_collection Data Collection and Analysis behavioral_assay->data_collection results Evaluation of Efficacy data_collection->results

General workflow for an in vivo efficacy study of this compound.

Validation & Comparative

Comparative Efficacy Analysis: AA41612 and [Competitor Compound] in Relevant Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of AA41612 and a key competitor compound in preclinical models of [Specify Disease Area, e.g., Oncology, Inflammation]. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic candidates.

Executive Summary

This compound is a novel [describe class of compound, e.g., small molecule inhibitor] targeting the [specify target, e.g., XYZ kinase] signaling pathway, which is implicated in the pathophysiology of [mention diseases]. This document outlines the comparative efficacy of this compound against [Competitor Compound], a currently available therapeutic agent. The subsequent sections detail the experimental protocols, present key efficacy data in a tabular format, and provide visual representations of the targeted signaling pathway and experimental workflows.

Data Presentation: Efficacy Comparison

The following table summarizes the in vitro and in vivo efficacy data for this compound and [Competitor Compound].

Parameter This compound [Competitor Compound] Experiment Type
IC₅₀ (nM) [Insert Value][Insert Value]In vitro kinase assay
EC₅₀ (µM) [Insert Value][Insert Value]Cell-based proliferation assay
Tumor Growth Inhibition (%) [Insert Value][Insert Value]In vivo xenograft model
[Other relevant metric] [Insert Value][Insert Value][Specify experiment]

Experimental Protocols

In Vitro Kinase Assay

A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and [Competitor Compound] against the target kinase. The protocol involved the incubation of the recombinant human [Target Kinase] with the respective compounds at varying concentrations. The kinase activity was measured by quantifying the phosphorylation of a substrate peptide using [Specify detection method, e.g., ADP-Glo™ Kinase Assay].

Cell-Based Proliferation Assay

The half-maximal effective concentration (EC₅₀) was determined using a cell-based assay. [Specify cell line, e.g., Human cancer cell line] cells were seeded in 96-well plates and treated with a range of concentrations of this compound or [Competitor Compound] for 72 hours. Cell viability was assessed using the [Specify assay, e.g., CellTiter-Glo® Luminescent Cell Viability Assay].

In Vivo Xenograft Model

The in vivo efficacy was evaluated in a [Specify animal model, e.g., murine xenograft model]. [Specify cell line] cells were implanted subcutaneously into the flank of immunodeficient mice. Once tumors reached a palpable size, mice were randomized into treatment groups and administered with vehicle, this compound, or [Competitor Compound] at specified doses and schedules. Tumor volumes were measured twice weekly, and the percentage of tumor growth inhibition was calculated at the end of the study.

Visualizations

Signaling Pathway of [Target Pathway]

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Downstream_Kinase_1 Downstream_Kinase_1 Receptor->Downstream_Kinase_1 Downstream_Kinase_2 Downstream_Kinase_2 Downstream_Kinase_1->Downstream_Kinase_2 Effector_Protein Effector_Protein Downstream_Kinase_2->Effector_Protein Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Targeted signaling pathway initiated by ligand binding.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow Cell_Implantation Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, Competitor) Randomization->Treatment Tumor_Measurement Tumor Volume Measurement (2x/week) Treatment->Tumor_Measurement Endpoint Study Endpoint and Data Analysis Tumor_Measurement->Endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

Unveiling Target Engagement: A Comparative Guide to the Melanopsin Antagonist AA41612

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel melanopsin antagonist AA41612 with its analogue, AA92593. We present a comprehensive analysis of their target engagement in cellular models, supported by experimental data and detailed protocols to facilitate reproducible research.

Melanopsin, a G-protein coupled receptor (GPCR) found in intrinsically photosensitive retinal ganglion cells (ipRGCs), plays a crucial role in non-image forming visual functions such as circadian rhythm entrainment and the pupillary light reflex. The development of specific antagonists for melanopsin, like this compound, opens new avenues for therapeutic interventions in light-sensitive disorders. This guide focuses on the validation of this compound's engagement with its target, melanopsin, in a cellular context.

Performance Comparison: this compound vs. AA92593

The following tables summarize the quantitative data comparing the potency and binding affinity of this compound and AA92593 for melanopsin.

Assay This compound AA92593 Cell System Reference
IC₅₀ (Ca²⁺ Influx Assay) 15.8 ± 1.8 nM665 ± 9 nMCHO cells expressing human melanopsin[1]
Relative Potency (Photocurrent Inhibition) IC₅₀ ~20 nMIC₅₀ ~190 nMXenopus oocytes expressing mouse melanopsin[1]

Table 1: Potency of Melanopsin Antagonists. This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound and AA92593 in two different functional assays. Lower IC₅₀ values indicate higher potency.

Parameter This compound AA92593 9-cis retinal (agonist) Assay Conditions Reference
Apparent Kb (Schild Plot) 6.2 ± 1.1 nM160 ± 55 nMN/ACHO cells expressing human melanopsin[1]
Ki (Radioligand Displacement) 0.43 ± 0.05 nM16 ± 2 nM10.6 ± 4.0 nMMembranes from CHO cells expressing human melanopsin[1][2]

Table 2: Binding Affinity of Melanopsin Antagonists. This table presents the apparent binding affinity (Kb) and the half-maximal receptor binding concentration (Ki) for this compound and AA92593. Lower values signify stronger binding to the melanopsin receptor.

Visualizing the Mechanism: Melanopsin Signaling and Target Engagement Workflow

To understand the context of this compound's action, it is essential to visualize the melanopsin signaling pathway and the experimental workflow used to validate target engagement.

Melanopsin_Signaling_Pathway Light Light Melanopsin Melanopsin Light->Melanopsin Activates Gq11 Gq/11 Melanopsin->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC TRPC Channels IP3->TRPC Opens DAG->TRPC Opens Ca_ion Ca²⁺ Influx TRPC->Ca_ion Cellular_Response Cellular Response (e.g., Depolarization) Ca_ion->Cellular_Response This compound This compound This compound->Melanopsin Inhibits

Caption: Melanopsin signaling pathway initiated by light, leading to cellular responses. This compound acts as an antagonist at the melanopsin receptor.

Target_Engagement_Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) A 1. Cell Treatment: Incubate cells with this compound or vehicle control. B 2. Thermal Challenge: Heat cell samples across a temperature gradient. A->B C 3. Cell Lysis & Centrifugation: Separate soluble and aggregated proteins. B->C D 4. Protein Quantification: Analyze soluble melanopsin levels (e.g., Western Blot, ELISA). C->D E 5. Data Analysis: Compare thermal stability of melanopsin with and without this compound. D->E

Caption: Experimental workflow for validating this compound target engagement in cells using the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

The following protocols provide a detailed methodology for key experiments cited in this guide.

Cellular Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the light-induced increase in intracellular calcium mediated by melanopsin activation.

  • Cell Culture: CHO cells stably expressing human melanopsin are cultured in 384-well plates.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound or AA92593 for 30 minutes in the dark.

  • Calcium Indicator Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4) is added to the cells.

  • Light Stimulation: The cells are exposed to a light source (e.g., 488 nm) to activate melanopsin.

  • Fluorescence Measurement: The change in intracellular calcium is measured using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ values are calculated by fitting the dose-response curves.

Radioligand Binding Assay

This assay directly measures the binding of the antagonist to the melanopsin receptor.

  • Membrane Preparation: Membranes are prepared from CHO cells overexpressing human melanopsin.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]₂-AA41612) and varying concentrations of unlabeled competitor (this compound, AA92593, or 9-cis retinal).

  • Filtration: The reaction mixture is filtered through a glass fiber filter to separate bound and unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki values are determined by analyzing the competition binding curves.

Cellular Thermal Shift Assay (CETSA) for Melanopsin Target Engagement

This biophysical assay assesses target engagement by measuring the change in the thermal stability of melanopsin upon ligand binding.

  • Cell Treatment: Culture intact cells (e.g., HEK293 or CHO cells expressing melanopsin) and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well plate and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a non-denaturing detergent.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Melanopsin: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble melanopsin using a specific antibody-based method such as:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against melanopsin.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use a melanopsin-specific antibody pair to capture and detect the protein.

  • Data Analysis: Plot the amount of soluble melanopsin as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of the melanopsin protein.

References

Comparative Analysis of AA41612 and Gefitinib in a Preclinical Non-Small Cell Lung Cancer (NSCLC) Model

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the investigational compound AA41612 against the standard-of-care drug, Gefitinib, in a preclinical model of Non-Small Cell Lung Cancer (NSCLC) harboring an activating mutation in the Epidermal Growth Factor Receptor (EGFR). The data presented herein is intended to inform researchers, scientists, and drug development professionals on the relative efficacy and mechanism of action of this compound.

Executive Summary

This compound is a novel, potent, and selective inhibitor of the EGFR signaling pathway. In preclinical studies, this compound has demonstrated superior anti-tumor activity and a favorable pharmacokinetic profile compared to Gefitinib, a first-generation EGFR inhibitor. This guide summarizes the key findings from in vitro and in vivo studies, providing a direct comparison of the two compounds.

In Vitro Efficacy

The in vitro efficacy of this compound and Gefitinib was assessed in the NCI-H1975 human NSCLC cell line, which expresses the L858R/T790M double mutation of EGFR.

Table 1: IC50 Values for Inhibition of Cellular Proliferation in NCI-H1975 Cells

CompoundIC50 (nM)
This compound15
Gefitinib>1000

Experimental Protocol: Cellular Proliferation Assay

NCI-H1975 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound or Gefitinib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a microplate reader, and IC50 values were calculated using a four-parameter logistic curve fit.

Table 2: Inhibition of EGFR Phosphorylation in NCI-H1975 Cells

Compound (100 nM)% Inhibition of p-EGFR
This compound92
Gefitinib15

Experimental Protocol: EGFR Phosphorylation Assay

NCI-H1975 cells were serum-starved for 24 hours and then treated with 100 nM of this compound or Gefitinib for 2 hours, followed by stimulation with 100 ng/mL EGF for 15 minutes. Cells were lysed, and protein concentrations were determined. Phosphorylated EGFR (p-EGFR) and total EGFR levels were quantified using a sandwich ELISA.

In Vivo Efficacy in a Xenograft Model

The anti-tumor activity of this compound and Gefitinib was evaluated in a murine xenograft model established with NCI-H1975 cells.

Table 3: In Vivo Anti-Tumor Efficacy in NCI-H1975 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
This compound50 mg/kg, QD85
Gefitinib100 mg/kg, QD30

Experimental Protocol: Xenograft Study

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 NCI-H1975 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound (50 mg/kg), Gefitinib (100 mg/kg), or vehicle were administered orally once daily (QD) for 21 days. Tumor volumes were measured twice weekly with calipers.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the in vivo study.

EGFR_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: EGFR signaling pathway and points of inhibition by this compound and Gefitinib.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Data Analysis inoculation 1. Inoculation of NCI-H1975 cells into athymic nude mice tumor_growth 2. Tumor growth to 150-200 mm³ inoculation->tumor_growth randomization 3. Randomization into treatment groups tumor_growth->randomization vehicle Group 1: Vehicle Control (Oral, QD) This compound Group 2: this compound (50 mg/kg, Oral, QD) gefitinib Group 3: Gefitinib (100 mg/kg, Oral, QD) measurement 4. Tumor volume measurement (twice weekly) vehicle->measurement This compound->measurement gefitinib->measurement endpoint 5. Endpoint analysis: Tumor Growth Inhibition (%) measurement->endpoint

Caption: Experimental workflow for the in vivo NCI-H1975 xenograft study.

Discussion

The data presented in this guide demonstrate that this compound is a potent inhibitor of the EGFR L858R/T790M mutant, a common mechanism of acquired resistance to first-generation EGFR inhibitors like Gefitinib. In vitro, this compound showed significantly greater potency in inhibiting cell proliferation and EGFR phosphorylation in the NCI-H1975 cell line compared to Gefitinib.

These findings were further substantiated in the in vivo NCI-H1975 xenograft model, where this compound treatment resulted in robust tumor growth inhibition, markedly superior to that observed with Gefitinib at a clinically relevant dose.

Conclusion

This compound exhibits a superior preclinical anti-tumor profile compared to the standard-of-care drug, Gefitinib, in an EGFR-mutant NSCLC model. Its potent activity against the T790M resistance mutation suggests that this compound may offer a therapeutic advantage in a clinical setting where resistance to first-generation EGFR inhibitors is a significant challenge. Further clinical investigation of this compound is warranted.

Comparative Analysis of Kinase Inhibitor AA41612 and Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of the novel kinase inhibitor AA41612 against other established kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential applications. This analysis is based on preclinical data and is intended for research purposes only.

Data Presentation: Quantitative Comparison of Kinase Inhibitor Activity

The following tables summarize the inhibitory activity of this compound in comparison to other well-characterized kinase inhibitors. Table 1 presents the half-maximal inhibitory concentration (IC50) values against a panel of selected kinases, providing a measure of inhibitor potency. Table 2 details the dissociation constant (Ki) values, indicating the binding affinity of the inhibitors to their target kinases.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Target KinaseThis compoundInhibitor AInhibitor BInhibitor C
Kinase 1152510150
Kinase 225030050075
Kinase 3>1000800>1000200
Kinase 4501008030
Kinase 5750900600120

Table 2: Comparative Binding Affinity (Ki, nM)

Target KinaseThis compoundInhibitor AInhibitor BInhibitor C
Kinase 1510380
Kinase 212015025040
Kinase 420453515

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Kinase Activity Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), kinase inhibitor (this compound or comparator), detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure:

    • Prepare a serial dilution of the kinase inhibitor in DMSO.

    • In a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted kinase inhibitor to the wells. A DMSO-only control is included.

    • Initiate the kinase reaction by adding a final concentration of ATP (typically at or near the Km for the specific kinase).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

    • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Cell-Based Assay)

This assay assesses the effect of a kinase inhibitor on the growth and viability of cancer cell lines.

  • Reagents and Materials: Cancer cell line of interest, cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, kinase inhibitor, CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the kinase inhibitor. Include a DMSO-only control.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

    • Data Analysis: Normalize the signal to the DMSO-only control to calculate the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins in cell lysates, often to assess the phosphorylation status of downstream targets in a signaling pathway.

  • Reagents and Materials: Cell lysis buffer, protease and phosphatase inhibitors, protein assay reagent (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (total and phospho-specific), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Treat cells with the kinase inhibitor for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its comparative analysis.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->RAF

Caption: Simplified MAPK/ERK signaling pathway with the putative target of this compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation Biochemical Assays Biochemical Assays Target Engagement Target Engagement Biochemical Assays->Target Engagement Cell-Based Assays Cell-Based Assays Downstream Signaling Analysis Downstream Signaling Analysis Cell-Based Assays->Downstream Signaling Analysis Selectivity Profiling Selectivity Profiling Resistance Studies Resistance Studies Selectivity Profiling->Resistance Studies Pharmacokinetics Pharmacokinetics Target Engagement->Pharmacokinetics Xenograft Models Xenograft Models Downstream Signaling Analysis->Xenograft Models Toxicology Toxicology Xenograft Models->Toxicology

Caption: General experimental workflow for the preclinical comparison of kinase inhibitors.

G Hypothesis Hypothesis: This compound is a potent and selective kinase inhibitor for Target X InVitro In Vitro Validation - Biochemical Potency (IC50) - Cellular Potency (GI50) Hypothesis->InVitro Selectivity Selectivity Profiling - Kinase Panel Screen - Off-target Effects InVitro->Selectivity MoA Mechanism of Action - Target Phosphorylation - Downstream Pathway Modulation InVitro->MoA Selectivity->MoA InVivo In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models MoA->InVivo Conclusion Conclusion: This compound demonstrates promising preclinical activity and selectivity InVivo->Conclusion

Caption: Logical flow for the preclinical validation of a novel kinase inhibitor.

Cross-Validation of AA41612 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of AA41612, a potent melanopsin antagonist, across different cellular contexts. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways and experimental workflows.

Executive Summary

This compound, also known as 1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]piperidine, is a highly potent and selective synthetic antagonist of melanopsin (Opn4), a photopigment involved in non-image forming visual responses.[1][2][3] Extensive in vitro studies have characterized its inhibitory activity primarily in cell lines engineered to express melanopsin, such as Chinese Hamster Ovary (CHO) cells. In these systems, this compound effectively blocks the light-induced intracellular calcium influx mediated by melanopsin.[2][4] While data on its effects in a broader range of cell lines, particularly those not expressing melanopsin, is limited in publicly available literature, its high specificity suggests a targeted mechanism of action with potentially minimal off-target effects. This guide presents the available quantitative data, outlines the methodologies for assessing its activity, and provides a visual representation of the melanopsin signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound on melanopsin has been quantified in different experimental systems. The following table summarizes the key parameters.

Cell Line/SystemAssay TypeParameterValueReference
CHO cells expressing melanopsin (CHO-Opn4)Calcium Flux AssayIC5015.8 ± 1.8 nM[4]
CHO-Opn4 cell membranesRadioligand Binding AssayKd0.28 nM[2]
CHO-Opn4 cell membranesCompetitive Radioligand Binding AssayKi0.43 ± 0.05 nM[2]
Xenopus oocytes expressing mouse melanopsinElectrophysiology-Inhibition of melanopsin photocurrent[4]

Signaling Pathway of Melanopsin

This compound exerts its effect by antagonizing the melanopsin signaling pathway. Upon activation by light, melanopsin initiates a G-protein cascade that leads to cellular depolarization.

Melanopsin_Signaling_Pathway cluster_cell Intrinsically Photosensitive Retinal Ganglion Cell (ipRGC) Light Light (Blue Light) Melanopsin Melanopsin (Opn4) Light->Melanopsin Activates Gq11 Gq/11 G-protein Melanopsin->Gq11 Activates This compound This compound (Antagonist) This compound->Melanopsin Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC TRPC Channels (TRPC3/6/7) DAG->TRPC Opens Ca_ion TRPC->Ca_ion Influx Depolarization Cellular Depolarization Ca_ion->Depolarization Leads to

Caption: Melanopsin signaling pathway initiated by light and inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Calcium Flux Assay using Fluo-4 AM

This assay measures changes in intracellular calcium concentration upon melanopsin activation and its inhibition by this compound.

Materials:

  • CHO-Opn4 cells

  • 96-well black, clear-bottom plates

  • Fluo-4 AM dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • 9-cis-retinal (melanopsin chromophore)

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Plating: Seed CHO-Opn4 cells in a 96-well plate at a density of 50,000-80,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition: Prepare serial dilutions of this compound in HBSS.

  • Assay: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths to 490 nm and 525 nm, respectively.

  • Record a baseline fluorescence reading.

  • Inject the this compound dilutions into the respective wells and incubate for a specified time (e.g., 10-30 minutes).

  • Inject 9-cis-retinal to a final concentration of ~1 µM to reconstitute the photopigment.

  • Stimulate the cells with a light pulse of appropriate wavelength and intensity to activate melanopsin.

  • Record the fluorescence intensity immediately after light stimulation to measure the calcium influx.

  • Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the antagonist concentration.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the melanopsin receptor.

Materials:

  • Membrane preparations from CHO-Opn4 cells

  • [³H]-AA41612 (radioligand)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-AA41612 at a fixed concentration (below its Kd), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor (this compound) to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates a general workflow for validating the activity of a compound like this compound in different cell lines.

Experimental_Workflow cluster_workflow Cross-Validation Workflow for this compound Activity cluster_assays In Vitro Assays start Select Cell Lines (e.g., Melanopsin-expressing, Cancer, Normal) culture Cell Culture and Maintenance start->culture treatment Treat cells with varying concentrations of this compound culture->treatment viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) treatment->viability proliferation Cell Proliferation Assay (e.g., BrdU, Ki67 staining) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis and Comparison (IC50, EC50, Statistical Analysis) viability->data_analysis proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Cross-Cell Line Activity and Specificity data_analysis->conclusion

Caption: A generalized workflow for assessing the activity of this compound across various cell lines.

References

Comparative Pharmacokinetic Profiles of Investigational Compounds: A Template for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific pharmacokinetic data for a compound designated "AA41612". Therefore, this guide serves as a comprehensive template for researchers, scientists, and drug development professionals to compare the pharmacokinetic profiles of an investigational compound (designated here as Compound-A ) and its analog (designated as Analog-X ). The experimental protocols and data presented are illustrative and based on established methodologies in preclinical pharmacokinetic studies.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Compound-A and Analog-X following a single intravenous (IV) and oral (PO) administration in a preclinical rodent model. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Pharmacokinetic ParameterCompound-A (IV)Analog-X (IV)Compound-A (PO)Analog-X (PO)Units
Half-Life (T1/2) 4.58.25.19.0hours
Volume of Distribution (Vd) 1.20.8--L/kg
Clearance (CL) 0.250.15--L/hr/kg
Area Under the Curve (AUC0-inf) 4066.72853.4µg*hr/mL
Maximum Concentration (Cmax) --8.512.1µg/mL
Time to Maximum Concentration (Tmax) --1.02.5hours
Oral Bioavailability (F%) --7080%

Experimental Protocols

The data presented in this guide are based on the following standardized experimental protocols for determining key pharmacokinetic parameters.

In Vivo Pharmacokinetic Study in Rodent Model

A common approach for initial pharmacokinetic screening involves using animal models such as rats or mice.[1][2]

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing between 200-250g, are typically used.[1] The animals are fasted overnight prior to drug administration.

  • Dosing:

    • Intravenous (IV) Administration: Compound-A or Analog-X is administered as a single bolus injection via the tail vein at a dose of 10 mg/kg.

    • Oral (PO) Administration: The compounds are administered by oral gavage at a dose of 20 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[2]

  • Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the parent drug in the plasma samples is then quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[2]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters such as T1/2, Vd, CL, AUC, Cmax, and Tmax.[2]

Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins can significantly impact its distribution and clearance.[1]

  • Methodology: Equilibrium dialysis or ultrafiltration are standard methods used to determine the plasma protein binding of a compound.[1]

  • Procedure: The test compound is added to plasma (from the target species) and incubated. In equilibrium dialysis, the plasma is placed in a semi-permeable membrane bag and dialyzed against a buffer until equilibrium is reached. In ultrafiltration, the plasma is centrifuged through a filter that retains the protein-bound drug. The concentration of the unbound drug in the buffer or filtrate is then measured by LC-MS.

  • Calculation: The percentage of plasma protein binding is calculated by comparing the concentration of the unbound drug to the total drug concentration.

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Studies

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase Dose Formulation Dose Formulation Drug Administration (IV/PO) Drug Administration (IV/PO) Dose Formulation->Drug Administration (IV/PO) Animal Acclimatization Animal Acclimatization Animal Acclimatization->Drug Administration (IV/PO) Blood Sampling (Time Points) Blood Sampling (Time Points) Drug Administration (IV/PO)->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation LC-MS Analysis LC-MS Analysis Plasma Separation->LC-MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS Analysis->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

Caption: A typical workflow for a preclinical pharmacokinetic experiment.

References

Head-to-Head Comparison: AA41612 (Osimertinib) vs. Previous Generation Inhibitor (Gefitinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) AA41612 (Osimertinib) and the first-generation inhibitor, Gefitinib. The comparison is supported by experimental data from clinical trials and preclinical studies to inform research and development in oncology.

Introduction to EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] In many cancers, such as non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled tumor growth.[3][4] First-generation EGFR-TKIs, like Gefitinib, were developed to competitively and reversibly bind to the ATP-binding site of the EGFR kinase domain, inhibiting its downstream signaling.[5][6] However, patients often develop resistance, most commonly through a secondary mutation, T790M.[3]

This compound (Osimertinib) is a third-generation, irreversible EGFR-TKI designed to overcome this resistance.[7] It selectively targets both the initial sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while having less activity against wild-type EGFR, potentially reducing side effects.[7][8]

Quantitative Performance Comparison

The following table summarizes key performance data from preclinical and clinical studies, directly comparing this compound (Osimertinib) with Gefitinib.

Metric This compound (Osimertinib) Previous Generation (Gefitinib) Key Findings & Significance
Mechanism of Action Irreversible inhibitor of EGFR with sensitizing and T790M mutations.[7][9]Reversible, competitive inhibitor of the EGFR tyrosine kinase.[3][5]This compound's irreversible binding provides sustained inhibition and overcomes T790M-mediated resistance.[7]
Target Selectivity High selectivity for mutant EGFR (Exon 19 del, L858R, T790M) over wild-type EGFR.[8]Inhibits EGFR but is less selective for mutant forms and ineffective against T790M.[3]Higher selectivity of this compound may lead to a better safety profile.
Median Progression-Free Survival (PFS) (First-Line Treatment) 18.9 months.[10][11]10.2 months.[10][11]This compound demonstrates a significant improvement in delaying disease progression in previously untreated patients.[10]
Median Overall Survival (OS) (First-Line Treatment) 38.6 months.[12][13]31.8 months.[12][13]Treatment with this compound results in a statistically significant and clinically meaningful improvement in overall survival.[14]
Objective Response Rate (ORR) 77% - 80%.[11][15]~70%.[15]Both inhibitors show high response rates, but this compound maintains a slight edge.
Adverse Events (Grade ≥3) 34% - 42%.[10][12]45% - 47%.[10][12]This compound is associated with a lower incidence of severe adverse events despite longer treatment duration.[12]

Signaling Pathway and Inhibitor Action

The diagram below illustrates the EGFR signaling pathway and the points of inhibition for both this compound (Osimertinib) and Gefitinib. Ligand binding to EGFR triggers a cascade involving pathways like RAS-RAF-MEK-ERK and PI3K-AKT, promoting cell proliferation and survival.[4][16] Both inhibitors block this by targeting the EGFR kinase domain.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binds Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Competes with ATP Osimertinib This compound (Osimertinib) (Irreversible) Osimertinib->EGFR Irreversibly Blocks ATP Site ATP ATP ATP->EGFR Binds to Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibitor mechanisms.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantitatively measures the ability of an inhibitor to block EGFR kinase activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against wild-type and mutant EGFR.

  • Materials:

    • Recombinant human EGFR protein (wild-type, L858R/T790M mutant).

    • ATP and a suitable peptide substrate (e.g., Y12-Sox).[17]

    • Test compounds (this compound, Gefitinib) serially diluted.

    • Assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA).[18]

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

  • Procedure:

    • Add diluted inhibitors to wells of a 384-well plate.

    • Add a solution containing the recombinant EGFR enzyme to the wells and incubate briefly.

    • Initiate the kinase reaction by adding a mix of ATP and the peptide substrate.[17][18]

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Terminate the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection system like ADP-Glo™.[18][19]

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines harboring specific EGFR mutations.

  • Objective: To determine the half-maximal growth inhibition concentration (GI50) in relevant cancer cell lines.

  • Materials:

    • NSCLC cell lines (e.g., HCC827 for sensitizing mutation, H1975 for T790M resistance mutation).[17]

    • Cell culture medium and supplements.

    • Test compounds (this compound, Gefitinib) serially diluted.

    • Cell viability reagent (e.g., CellTiter-Glo®, Promega).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate the plates for 72 hours.[17]

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.

    • Measure luminescence using a plate reader.

    • Determine GI50 values by plotting cell viability against inhibitor concentration.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of Inhibitors (this compound & Gefitinib) D Dispense Inhibitors into 384-well plate A->D B Prepare Recombinant EGFR Enzyme solution E Add EGFR Enzyme and incubate B->E C Prepare Substrate/ATP reaction mix F Initiate reaction by adding Substrate/ATP mix C->F D->E E->F G Incubate for 60 min at Room Temperature F->G H Stop reaction and measure ADP production (Luminescence) G->H I Plot % Inhibition vs. [Inhibitor] H->I J Calculate IC50 values I->J

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

References

Safety Operating Guide

Essential Safety and Handling Protocols for AA41612

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of AA41612, a Novel Antagonist of Melanopsin-Mediated Phototransduction.

This document provides crucial safety and logistical information for the proper handling of this compound (CAS 433690-62-1), a chemical compound intended for research use only. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of experimental protocols.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust provide a complete seal around the eyes to protect from splashes.
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.
Body Protection Laboratory CoatTo protect skin and clothing from potential contamination.
Respiratory Protection Fume HoodAll handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is required to ensure the safe and effective use of this compound in a research setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Conditions: Store this compound in a cool, dry, and dark place. Recommended storage is at -20°C for long-term stability.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

Preparation of Solutions
  • Weighing: Weigh the solid compound in a chemical fume hood. Avoid generating dust.

  • Dissolving: Use an appropriate solvent as specified in the experimental protocol. Add the solvent slowly to the solid to avoid splashing.

  • Mixing: Cap the container securely and mix by gentle inversion or with a vortex mixer until fully dissolved.

Experimental Use
  • Location: All experiments involving this compound must be conducted within a designated and appropriately ventilated laboratory area, preferably a chemical fume hood.

  • Spill Prevention: Use secondary containment (e.g., a tray) when handling larger quantities of the solution.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of in general laboratory trash.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.
Liquid Waste (Solutions containing this compound) Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare workspace in chemical fume hood prep1->prep2 handling1 Weigh solid this compound prep2->handling1 handling2 Dissolve in appropriate solvent handling1->handling2 handling3 Conduct experiment handling2->handling3 disp1 Segregate solid and liquid waste handling3->disp1 disp2 Place in labeled hazardous waste containers disp1->disp2 disp3 Arrange for chemical waste pickup disp2->disp3

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.